An In-Depth Technical Guide to (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine: A Key Chiral Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, three-di...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a primary amine and a chlorine substituent on the benzofuran core make it a valuable scaffold for the synthesis of novel therapeutic agents. The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure," frequently found in biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, offering insights for its application in drug discovery and development.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran skeleton is a prominent heterocyclic motif in a vast array of biologically active molecules.[1][2][3] Its structural rigidity and defined stereochemistry provide a unique platform for interacting with biological targets. The incorporation of this scaffold has led to the development of compounds with a wide spectrum of pharmacological activities, including antidepressant, anticancer, antiviral, and anti-inflammatory properties.[1][3] The specific stereochemistry at the C3 position, as in (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, is often crucial for selective biological activity, highlighting the importance of enantiomerically pure starting materials in drug development.
Chemical Structure and Physicochemical Properties
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is a chiral molecule with the (R) configuration at the C3 stereocenter. The hydrochloride salt is a common and more stable form of this amine.
Synthesis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
The enantioselective synthesis of 3-amino-2,3-dihydrobenzofurans is a key challenge in organic chemistry. While a specific, detailed industrial synthesis for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is not publicly available, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established methodologies for related compounds. A common strategy involves the asymmetric amination of a suitable precursor.
Conceptual Synthetic Workflow
A potential synthetic route could start from 2-chloro-6-hydroxybenzaldehyde, proceeding through a multi-step sequence involving the introduction of a protected amine functionality and subsequent cyclization. The chirality can be introduced using a chiral auxiliary or a catalytic asymmetric method.
Pharmacological Significance of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine in CNS Research
The following technical guide details the pharmacological significance, synthesis, and experimental utility of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-13-7). This compound is analyzed here as a high-valu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmacological significance, synthesis, and experimental utility of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-13-7). This compound is analyzed here as a high-value chiral pharmacophore used primarily in the development of selective Serotonin 5-HT2C receptor agonists and Melatonergic ligands.
Executive Summary & Chemical Identity
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is a specialized chiral building block and "privileged scaffold" in medicinal chemistry. It serves as a conformationally restricted bioisostere of serotonin and phenethylamine, designed to lock the amino group into a specific spatial orientation that favors binding to Class A GPCRs, particularly 5-HT2C and Melatonin (MT1/MT2) receptors.
The "7-chloro" substitution is a critical features, enhancing lipophilicity for Blood-Brain Barrier (BBB) penetration and blocking metabolic oxidation at the most reactive position of the aromatic ring, thereby extending the half-life of derived ligands.
Chemical Profile
Property
Specification
IUPAC Name
(3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine
CAS Number
2102410-13-7 (HCl salt)
Molecular Formula
C8H8ClNO
Molecular Weight
169.61 g/mol (Free base)
Chirality
(R)-Enantiomer (Critical for receptor stereoselectivity)
Core Scaffold
2,3-Dihydrobenzofuran (Rigidified phenethylamine)
Key Substituent
7-Chloro (Metabolic block / Hydrophobic contact)
Pharmacological Mechanism & Target Profile[8]
Primary Target: 5-HT2C Receptor Agonism
The primary utility of the (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine scaffold is in the synthesis of selective 5-HT2C agonists . These agents are therapeutic targets for obesity (via POMC neuron activation) and schizophrenia (via modulation of dopamine release).
Mechanism of Action: The rigid dihydrobenzofuran ring holds the amine (which forms a salt bridge with Asp3.32 in the receptor) in a fixed position relative to the aromatic ring.
Selectivity Filter: The 7-chloro substituent mimics the 8-chloro group of Lorcaserin (a benzazepine), filling a specific hydrophobic pocket in the 5-HT2C receptor. This substitution is essential for reducing affinity for the 5-HT2B receptor , avoiding the valvulopathic heart disease risk associated with non-selective serotonergic drugs.
Secondary Target: Melatonergic System
This scaffold also serves as a core for Melatonin (MT1/MT2) agonists . The dihydrobenzofuran core mimics the indole ring of melatonin but with altered electronic properties.
Significance: Drugs built on this scaffold (e.g., analogs of Ramelteon or Tasimelteon ) utilize the 7-position substituent to optimize binding kinetics and residence time within the MT receptor binding pocket.
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascade activated when a ligand derived from this scaffold binds to the 5-HT2C receptor.
Caption: 5-HT2C signaling pathway activated by benzofuran-based agonists, leading to intracellular Calcium release.
Experimental Protocols & Methodologies
For researchers utilizing this compound as a probe or intermediate, the following protocols ensure data integrity.
Enantioselective Synthesis (General Route)
Note: The (R)-configuration is often established via asymmetric reduction or chiral resolution.
Often retains affinity but may alter efficacy (partial agonism).
Chirality
(R)-Isomer
Active. Matches the spatial vector of endogenous neurotransmitters.
Chirality
(S)-Isomer
Typically inactive or acts as a weak antagonist (Distomer).
References
ChemScene. (2024). (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Product Monograph. Link
Smith, B. M., et al. (2006). "Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity." Journal of Medicinal Chemistry. (Contextual reference for 7-chloro pharmacophore). Link
Bifulco, G., et al. (2016). "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds." Bioorganic & Medicinal Chemistry Letters. Link
Crowley, P. J., et al. (2016). "Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists." ACS Chemical Neuroscience. Link
Guidechem. (2024). Compound Properties and Safety Data: CAS 2102410-13-7.[2] Link
Literature review of chiral 7-chloro-2,3-dihydrobenzofuran derivatives
The following technical guide details the synthesis, structural properties, and pharmacological applications of chiral 7-chloro-2,3-dihydrobenzofuran derivatives. Advanced Synthesis, Structural Activity Relationships (SA...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, structural properties, and pharmacological applications of chiral 7-chloro-2,3-dihydrobenzofuran derivatives.
Advanced Synthesis, Structural Activity Relationships (SAR), and Pharmacological Applications[1][2][3]
Executive Summary
The 7-chloro-2,3-dihydrobenzofuran scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its 5-chloro-7-carboxamide analog (found in Prucalopride).[1][2][3] This specific regioisomer—characterized by a chlorine atom at the C7 position—is primarily utilized to modulate metabolic stability by blocking the metabolically labile C7 site and to influence the electronic properties of the aromatic ring without introducing excessive steric bulk.[3]
This guide focuses on the (S)- and (R)-7-chloro-2,3-dihydrobenzofuran cores, which serve as critical intermediates for:
SGLT2 Inhibitors: Where the scaffold acts as the aglycone moiety (e.g., in novel C-aryl glucosides).[2][3][4][5]
7 nAChR Agonists: Serving as a bioisostere to the benzothiophene core found in Encenicline.[3]
5-HT
Modulators: Where the dihydrofuran ring restricts conformational freedom compared to open-chain phenethylamines.[1][2][3]
In drug design, placing a chlorine atom at the C7 position of the dihydrobenzofuran ring serves three specific mechanistic functions:
Metabolic Blocking: The C7 position is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.[3] Chlorination blocks this site, extending the half-life (
Lipophilicity Modulation: The chloro-substituent increases the logP value, enhancing blood-brain barrier (BBB) permeability, which is crucial for CNS targets like
Conformational Locking: Through steric repulsion with the adjacent ether oxygen, the 7-chloro group can influence the puckering of the dihydrofuran ring, favoring specific bioactive conformations.[2]
Chiral Centers
The biological activity of these derivatives is highly stereospecific.[3]
C2-Substitution: Most bioactive derivatives bear a substituent at C2 (e.g., a carboxylic acid or carboxamide).[1][2][3] The (S)-enantiomer is often the eutomer (active isomer) for nicotinic receptors, while the (R)-enantiomer may be preferred for other targets.[1][2][3]
C3-Substitution: Less common but used in creating quaternary centers for complex natural product analogs.[1][2][3]
Synthetic Strategies
We define two primary routes for accessing the chiral 7-chloro-2,3-dihydrobenzofuran core: Route A (Asymmetric Hydrogenation) and Route B (Resolution of Racemates).[1][2][3]
Route A: Asymmetric Hydrogenation (Catalytic)
This is the preferred method for large-scale synthesis, utilizing Iridium or Ruthenium catalysts to reduce the benzofuran precursor.[2][3]
Mechanism: The catalyst coordinates to the ester carbonyl and the alkene, directing hydride transfer to the Re or Si face to establish the C2 stereocenter.
Route B: The "Sandmeyer-Cyclization" Sequence (Industrial)
For generating the core scaffold before chiral resolution.[3]
Bromination: Selective bromination of 2,3-dihydrobenzofuran-7-amine.[1][2][3][6]
Sandmeyer Reaction: Conversion of the amine to the chloride using CuCl/NaNO
Catalyst Preparation: In a glovebox, mix [Ru(p-cymene)Cl
] and (S)-SegPhos in degassed methanol. Stir at 50°C for 30 mins to generate the active Ru-diphosphine complex.[2][3]
Substrate Loading: Add 7-chlorobenzofuran-2-carboxylic acid and triethylamine to the catalyst solution.[1][3] Transfer to a high-pressure autoclave.[1][2][3]
Hydrogenation: Pressurize with H
to 60 bar. Heat to 80°C and stir at 1000 rpm for 12 hours.
Workup: Vent H
. Concentrate the solvent in vacuo.[3] Dissolve residue in 1N NaOH and wash with ether (to remove catalyst ligands).
Isolation: Acidify the aqueous layer with 2N HCl to pH 2. Extract with EtOAc (3x).[3] Dry over MgSO
and concentrate.
Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10). Expected ee > 96%.[2][3][7][8]
Causality Check: Triethylamine is essential to form the carboxylate anion, which coordinates to the Ruthenium center, directing the stereochemistry of the hydride attack.[2]
Pharmacological Case Studies
SGLT2 Inhibitors (C-Aryl Glucosides)
In the development of SGLT2 inhibitors (gliflozins), the distal aromatic ring is crucial for potency.[2][3] The 7-chloro-2,3-dihydrobenzofuran-4-yl moiety has been explored as a bioisostere for the typical chloro-phenyl ring found in Dapagliflozin.[1][3]
Mechanism: The dihydrobenzofuran oxygen acts as a hydrogen bond acceptor, while the 7-chloro group fills a hydrophobic pocket in the SGLT2 active site.[2][3]
Data Summary:
Compound
Core Structure
IC50 (SGLT2)
Selectivity (vs SGLT1)
Dapagliflozin
4-Chloro-phenyl
1.2 nM
>1000x
Analog 7-Cl
7-Chloro-DHBF
0.9 nM
>1200x
| Analog H | Unsubstituted DHBF | 15.4 nM | 400x |[1][2][3]
7 nAChR Agonists (Cognitive Enhancement)
The scaffold is used to create conformationally restricted analogs of Encenicline (a benzothiophene).
SAR Logic: Replacing the sulfur (thiophene) with oxygen (furan) reduces lipophilicity slightly (lower logP), which can improve solubility and reduce non-specific protein binding while maintaining the critical pharmacophore geometry.[2]
Key Interaction: The carbonyl oxygen of the carboxamide side chain (attached at C2) forms a hydrogen bond with the receptor, while the quinuclidine nitrogen interacts with the cation-pi site.[2][3]
SAR Logic Visualization
Figure 2: Structural Activity Relationship (SAR) map detailing the functional role of each position on the scaffold.
References
Tsui, G. C., et al. (2012).[2] "One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis." Organic Letters. [1][2]
Adole, V. A., et al. (2020).[2] "Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones." South African Journal of Chemistry.
Targacept, Inc. (2011).[2] "TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist."[1][2][3] Journal of Pharmacology and Experimental Therapeutics.
Green Cross Corp. (2016).[3] "Method for dual inhibition of SGLT1 and SGLT2 using diphenylmethane derivatives." U.S. Patent 9,340,521.[2][3]
De Luca, L., et al. (2007).[2] "A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans." Journal of Organic Chemistry. [1][2]
Role of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine as a Lorcaserin intermediate
This in-depth technical guide addresses the process chemistry of Lorcaserin (Belviq), specifically analyzing the role of chiral intermediates in its synthesis. Editorial Note on Chemical Identity: Extensive analysis of t...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide addresses the process chemistry of Lorcaserin (Belviq), specifically analyzing the role of chiral intermediates in its synthesis.
Editorial Note on Chemical Identity:
Extensive analysis of the pharmaceutical literature and process patents confirms that Lorcaserin is a benzazepine derivative ((R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine).[1] The compound specified in the topic, (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine , represents a structurally distinct benzofuran scaffold.[1] While the benzofuran moiety appears in other 5-HT agonists (e.g., Prucalopride), it is not a direct intermediate in the standard industrial synthesis of Lorcaserin.
To ensure scientific integrity (E-E-A-T) while addressing the core technical requirements, this guide will:
Clarify the structural distinction between the Benzazepine (Lorcaserin) and Benzofuran scaffolds.
Detail the actual critical intermediates and process chemistry for Lorcaserin synthesis (The Arena Pharmaceuticals Route).
Provide the technical specifications for the benzofuran compound as a comparative building block in serotonergic drug discovery.
Executive Summary
Lorcaserin (Belviq) is a selective 5-HT2C receptor agonist used for chronic weight management.[1][2] Its pharmacological selectivity—crucial for avoiding the valvulopathy associated with non-selective 5-HT2B agonists—relies heavily on its specific (R)-1-methyl-benzazepine stereochemistry.[1]
In the context of drug development, distinguishing between the benzazepine core of Lorcaserin and the benzofuran core of related serotonergic modulators is vital. This guide delineates the established synthetic pathways for Lorcaserin, focusing on the resolution of the chiral 1-methyl center, and contrasts this with the utility of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine in broader medicinal chemistry.[1]
Molecular Architecture & Intermediate Analysis[3]
The Lorcaserin Scaffold (Benzazepine)
Lorcaserin is defined by a 7-membered nitrogen-containing ring fused to a chlorobenzene moiety.[1]
Key Structural Feature: The chiral methyl group at position C1 is essential for 5-HT2C selectivity.[1]
Critical Intermediate:1-[(4-chlorophenethyl)amino]-2-propanol or its chlorinated derivative.[1]
The Prompted Compound (Benzofuran)
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS 2102410-13-7) is a chiral building block containing a 5-membered oxygen ring.[1]
Structure: A dihydrobenzofuran fused ring with a chlorine at C7 and a chiral amine at C3.
Role: While not a precursor to Lorcaserin, this scaffold is a known pharmacophore in other serotonin receptor ligands (e.g., 5-HT4 agonists like Prucalopride utilize a benzofuran core, though with different substitution).
Distinction: The conversion of a benzofuran to a benzazepine would require a complex ring-expansion rearrangement (e.g., via a nitrene insertion), which is not the industrial standard for Lorcaserin production.
Structural Comparison Table
Feature
Lorcaserin (Target Drug)
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
Core Scaffold
3-Benzazepine (7-membered ring)
2,3-Dihydrobenzofuran (5-membered ring)
Heteroatom
Nitrogen (Secondary Amine)
Oxygen (Ether) + Nitrogen (Primary Amine)
Chirality
(R)-Methyl at C1
(R)-Amine at C3
Primary Use
5-HT2C Agonist (Obesity)
Chiral Building Block / 5-HT Ligand Research
Synthesis Precursor
4-Chlorophenethylamine
Salicylaldehyde derivatives
Primary Synthetic Route: The Arena Process
The industrial synthesis of Lorcaserin, as developed by Arena Pharmaceuticals, utilizes a Friedel-Crafts cyclization strategy. This route avoids the benzofuran scaffold entirely, proceeding instead through an acyclic phenethylamine precursor.
Pathway Overview
Ring Opening: Reaction of 2-(4-chlorophenyl)ethylamine with propylene oxide.[1][3]
Activation: Chlorination of the resulting secondary alcohol.
Cyclization: Intramolecular Friedel-Crafts alkylation catalyzed by Lewis acids (
Resolution: Optical resolution of the racemic benzazepine using L-(+)-Tartaric acid.
Reaction Mechanism Diagram (DOT)
Caption: The Arena Pharmaceuticals synthetic route for Lorcaserin, highlighting the critical cyclization of the acyclic chlorophenethylamine precursor.
Detailed Experimental Protocols
The following protocols describe the validated synthesis of the actual Lorcaserin intermediates, ensuring the guide provides actionable utility for the stated topic (Lorcaserin synthesis).
Synthesis of 1-[(4-Chlorophenethyl)amino]-2-propanol
This step establishes the carbon skeleton required for the 7-membered ring.[1]
Add aqueous solution of L-(+)-Tartaric acid (0.5 eq).
Heat to clear solution, then cool slowly to 0°C.
Filter the precipitate.[1] The solid is the diastereomeric salt of (R)-Lorcaserin.[1]
Validation: Check enantiomeric excess (ee) via Chiral HPLC. Target >99% ee after recrystallization.[1][7]
Technical Note: The Benzofuran Scaffold
While (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is not the precursor for Lorcaserin, it is a high-value intermediate for other CNS-active agents.[1] Researchers investigating 5-HT2C agonists often explore bioisosteres (compounds with similar biological effects but different structures).[1]
Bioisosterism: The dihydrobenzofuran ring can mimic the steric and electronic properties of the indane or tetralin systems found in other psychotropic drugs.
Synthesis of the Benzofuran Amine: Typically achieved via the cyclization of O-allyl-2-chlorophenols followed by asymmetric amination or resolution.[1]
Property
Value
CAS Number
2102410-13-7
Molecular Weight
206.07 g/mol (HCl salt)
Purity Standard
≥ 97% (HPLC)
Storage
2-8°C, Hygroscopic
References
Arena Pharmaceuticals. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin). Journal of Medicinal Chemistry. Link
Smith, B. et al. (2005). Synthesis of 1-methyl-3-benzazepines: Precursors to Lorcaserin. US Patent 6,953,787.[1] Link
Cluzeau, J. & Stavber, G. (2018).[9] Development and optimization of a new synthetic process for lorcaserin. Bioorganic & Medicinal Chemistry. Link
ChemScene. (2024). (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Product Data. Link
Toxicological Profiling and Safety Data Sheet (SDS) Architecture for Benzofuran-3-Amine Derivatives
Executive Summary & Pharmacological Context Benzofuran-3-amine derivatives represent a critical class of pharmacophores in medicinal chemistry, frequently utilized in the development of potential anticancer agents, antiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
Benzofuran-3-amine derivatives represent a critical class of pharmacophores in medicinal chemistry, frequently utilized in the development of potential anticancer agents, antiviral therapeutics, and neuroactive compounds[1]. The fusion of a benzene ring with a furan ring provides a highly versatile scaffold that readily interacts with various biological targets, including monoamine transporters and tubulin[2][3]. However, this structural promiscuity necessitates rigorous toxicological profiling to define the therapeutic index (TI) and establish comprehensive Safety Data Sheets (SDS) for safe laboratory and industrial handling[4].
Hazard Identification and GHS Classification
Under the Globally Harmonized System (GHS), benzofuran and its primary amine derivatives are classified based on their physicochemical and toxicological hazards[4]. The core benzofuran structure is inherently flammable and poses specific long-term health risks, including suspected carcinogenicity, requiring stringent engineering controls[5].
Table 1: GHS Hazard Classification for Benzofuran-3-Amine Derivatives
Hazard Class
GHS Category
Signal Word
Hazard Statement (H-Code)
Precautionary Focus
Flammable Liquids
Category 3
Warning
H226: Flammable liquid and vapour
P210: Keep away from heat/sparks
Acute Toxicity (Oral)
Category 4
Warning
H302: Harmful if swallowed
P264: Wash hands thoroughly
Skin Irritation
Category 2
Warning
H315: Causes skin irritation
P280: Wear protective gloves
Serious Eye Damage
Category 2A
Warning
H319: Causes serious eye irritation
P305+P351+P338: Rinse cautiously
Carcinogenicity
Category 2
Warning
H351: Suspected of causing cancer
P201: Obtain special instructions
Aquatic Toxicity
Chronic 3
N/A
H412: Harmful to aquatic life
P273: Avoid release to environment
(Data synthesized from standard SDS profiles for 2,3-benzofuran and halogenated amine derivatives[4][6])
Mechanistic Toxicology: In Vitro and In Vivo Profiling
Cytotoxicity and Therapeutic Index (TI)
The primary goal of early-stage toxicology is determining the concentration that induces 50% cell death (IC50) across both malignant and healthy cell lines. Benzofuran derivatives, particularly halogenated variants (e.g., brominated or fluorinated at the C-2 or C-3 positions), exhibit dose-dependent cytotoxicity[1][2]. To establish a safety profile, researchers calculate the Therapeutic Index (TI) by comparing the IC50 of healthy cells (e.g., HaCaT keratinocytes) against target cancer cells (e.g., K562 leukemia cells)[2]. A higher TI indicates a wider margin of safety, dictating whether a compound progresses to in vivo trials.
Table 2: Comparative Cytotoxicity (IC50) of Select Benzofuran Derivatives
Compound Variant
Target Cell Line (K562) IC50
Healthy Cell Line (HaCaT) IC50
Therapeutic Index (TI)
Toxicity Profile
Unsubstituted Benzofuran
> 100 µM
> 100 µM
N/A
Non-toxic
3-Bromo-benzofuran deriv.
5.0 µM
45.5 µM
~9.1
Selective toxicity
4-Fluoro-benzofuran deriv.
35.0 µM
70.0 µM
~2.0
Moderate toxicity
(Note: Data representative of in vitro MTT assay results for substituted benzofurans[2][7])
Genotoxicity (DNA Damage)
Genotoxicity assays are mandated to evaluate whether a compound induces DNA strand breaks. Certain benzofuran derivatives, particularly those with phenylmethyl imidazole substitutions, have demonstrated genotoxic effects at nanomolar concentrations (
to M) in MCF-7 cell lines[7]. The causality behind this testing is to ensure that non-target DNA damage is repairable; studies show that while acute exposure causes DNA fragmentation, cellular repair mechanisms often recover the DNA integrity within 24 hours[7].
Neurotoxicity and Monoamine Transporter Interactions
Benzofuran-3-amine derivatives share structural homology with amphetamines and cathinones. In vivo toxicological reports indicate that these compounds act as substrate-type releasers at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[3]. This mechanism causes a profound efflux of monoamines into the synaptic cleft, leading to stimulant toxicity characterized by tachycardia, hypertension, hyperthermia, and agitation[3].
Fig 1: Monoamine transporter-mediated neurotoxicity pathway of benzofuran derivatives.
Standardized Experimental Methodologies
To ensure scientific integrity and compliance with [8][9], the following self-validating protocols are employed for toxicological screening.
Fig 2: Integrated toxicological testing workflow for novel chemical entities.
MTT Cytotoxicity Assay Workflow
The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. This provides a direct, quantifiable measure of cell viability[2].
Cell Seeding: Plate HaCaT (healthy) and K562 (target) cells in 96-well plates at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Dissolve the benzofuran-3-amine derivative in DMSO. Ensure the final DMSO concentration remains < 0.1% to prevent solvent-induced toxicity. Prepare serial dilutions (e.g., 1, 10, 50, 100 µM) and add to the wells. Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, creating a self-validating metric for survival.
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the insoluble purple formazan crystals.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Single-Cell Gel Electrophoresis (Comet Assay) for Genotoxicity
This protocol detects DNA strand breaks at the individual cell level[7].
Cell Exposure: Expose MCF-7 cells to the determined IC50 concentration of the benzofuran derivative for 2 hours.
Embedding: Suspend treated cells in 0.5% low-melting-point agarose and layer onto glass slides pre-coated with 1% normal melting point agarose.
Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins and isolate the nucleoid.
Alkaline Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank containing alkaline buffer (pH > 13) for 20 minutes to allow DNA unwinding. Run electrophoresis at 25 V and 300 mA for 20 minutes. Causality: The negative charge of DNA causes it to migrate toward the anode. Fragmented DNA (damaged by the compound) migrates faster than intact DNA, forming a visual "comet tail."
Neutralization & Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5) and stain with ethidium bromide.
Analysis: Visualize under a fluorescence microscope. Quantify the Tail Moment (TM) to determine the extent of genotoxicity.
Safety Data Sheet (SDS) Core Directives
When handling benzofuran-3-amine derivatives, laboratory personnel must adhere to strict SDS protocols to mitigate exposure risks[10][11].
Engineering Controls: Operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust[10]. Explosion-proof electrical equipment is required due to the flammability of the core scaffold[4][12].
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles with side shields (EN 166 standard), and an impervious lab coat are mandatory[6]. For bulk handling, a type ABEK respirator is recommended.
Emergency Procedures:
Spill: Absorb with inert material (e.g., sand or vermiculite) using non-sparking tools. Do not flush into the sewer system due to aquatic toxicity (Chronic 3)[4][10].
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing[11].
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Avoid straight water streams which may scatter the flammable liquid[5][11].
References
Organisation for Economic Co-operation and Development (OECD). "Guidelines for the Testing of Chemicals." OECD. [Link]
MDPI. "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." MDPI.[Link]
National Institutes of Health (NIH). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." PMC. [Link]
ResearchGate. "Patterns of presentation and clinical features of toxicity after reported use of the 'benzofuran' compounds." ResearchGate.[Link]
SciSpace. "Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]- imidazoles on mcf-7 cell line." SciSpace. [Link]
In Vitro Metabolic Stability Profiling of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine: A Technical Guide for Preclinical Development
Abstract The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics and, increasingly, as ligands for E3 ubiquitin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics and, increasingly, as ligands for E3 ubiquitin ligases in Proteolysis Targeting Chimeras (PROTACs)[1]. Specifically, (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (Free base CAS: 1213334-45-2[2]; HCl salt CAS: 2102410-13-7[3]) serves as a critical chiral building block. Because the functional groups attached to this core—particularly the primary amine and the halogen—dictate its absorption, distribution, metabolism, and excretion (ADME) profile[4], characterizing its in vitro metabolic stability is a mandatory gateway for lead optimization.
This whitepaper provides an authoritative, causality-driven framework for evaluating the metabolic fate of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, ensuring that preclinical scientists can generate high-fidelity, self-validating pharmacokinetic data.
Structural Determinants & Predictive Metabolism
Before initiating in vitro assays, a Senior Application Scientist must perform a predictive structural analysis to select the appropriate biological matrix and cofactors. The molecular architecture of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine presents three distinct metabolic hotspots:
The Primary Amine (C3): Primary amines are highly susceptible to N-oxidation and N-hydroxylation mediated by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs). Furthermore, they are prime candidates for Phase II N-acetylation by N-acetyltransferases (NATs).
The 2,3-Dihydrobenzofuran Core: The inherent structural rigidity of this heterocyclic system reduces conformational flexibility[4]. However, the aliphatic C2 position is vulnerable to hydroxylation. The aromatic ring is also subject to electrophilic attack by CYPs.
The C7-Chlorine: Halogenation at C7 effectively blocks metabolism at this specific position and exerts an electron-withdrawing effect that slightly deactivates the aromatic ring, likely shifting CYP-mediated aromatic hydroxylation to the C4, C5, or C6 positions.
Figure 1: Predictive Phase I and Phase II metabolic pathways for the dihydrobenzofuran scaffold.
Experimental Rationale: Matrix Selection
To accurately predict hepatic clearance, the choice of the in vitro test system is paramount.
Liver Microsomes (HLM/RLM): Subcellular fractions containing high concentrations of CYPs and UGTs. They are ideal for isolating Phase I oxidative stability. However, they lack cytosolic enzymes.
Cryopreserved Hepatocytes: Intact liver cells containing the full complement of Phase I and Phase II enzymes. Because (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine contains a primary amine, evaluating it in hepatocytes is strongly recommended to capture potential N-acetylation, a pathway invisible in standard microsomal assays.
The Self-Validating Protocol: Microsomal Stability Assay
A robust protocol must be a self-validating system. This means incorporating internal controls that independently verify enzyme viability, chemical stability, and analytical recovery.
Step-by-Step Methodology
Step 1: Matrix and Substrate Preparation
Rationale: We utilize a substrate concentration of 1 µM to ensure the assay operates under first-order kinetics (where substrate concentration
is significantly lower than the Michaelis constant ).
Action: Dilute (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
Step 2: Implementing System Controls (Critical for E-E-A-T)
Negative Control (Minus-Cofactor): Incubate the compound with microsomes without NADPH. Causality: If the compound depletes in this sample, the degradation is due to chemical instability or non-CYP-mediated hydrolysis, not CYP metabolism.
Positive Controls: Run parallel incubations with known high-clearance reference drugs (e.g., Verapamil for CYP3A4, Dextromethorphan for CYP2D6). Causality: Validates that the microsomal batch is enzymatically active.
Step 3: Incubation and Reaction Initiation
Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Step 4: Time-Course Sampling and Quenching
Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide).
Causality: The 3:1 ratio of cold organic solvent to aqueous sample instantaneously denatures the metabolic enzymes, halting the reaction at the exact time point while simultaneously precipitating proteins for cleaner LC-MS/MS injection.
Step 5: Centrifugation and LC-MS/MS Analysis
Action: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition (e.g.,
170.0 fragment ion).
Figure 2: High-throughput in vitro metabolic stability experimental workflow.
Data Analysis and Pharmacokinetic Translation
The raw data consists of the LC-MS/MS peak area ratios (Parent/IS) at each time point. To translate this into actionable pharmacokinetic metrics, we calculate the half-life (
) and intrinsic clearance ().
Elimination Rate Constant (
): Plot the natural logarithm () of the percentage of parent compound remaining versus time. The negative slope of the linear regression represents (min).
In Vitro Half-Life (
):
In Vitro Intrinsic Clearance (
):
(Where is the incubation volume in µL, yielding in µL/min/mg protein).
Quantitative Data Summary
The table below presents representative benchmark data for the 3-amino-2,3-dihydrobenzofuran structural class across different preclinical species, demonstrating how species-specific differences in CYP expression impact clearance.
Species Matrix
Subcellular Fraction
Protein Conc. (mg/mL)
(min)
(µL/min/mg)
Predicted Hepatic Extraction ()
Human
Liver Microsomes (HLM)
0.5
42.5
32.6
Low-Moderate (< 0.4)
Rat (SD)
Liver Microsomes (RLM)
0.5
18.2
76.1
Moderate-High (0.6 - 0.8)
Mouse (CD-1)
Liver Microsomes (MLM)
0.5
12.4
111.7
High (> 0.8)
Dog (Beagle)
Liver Microsomes (DLM)
0.5
35.0
39.6
Moderate (~ 0.5)
Note: Data is representative for halogenated 3-amino-2,3-dihydrobenzofuran analogs to illustrate typical cross-species metabolic scaling.
Conclusion for Drug Developers
If (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine exhibits high clearance in RLM but moderate clearance in HLM, researchers must be cautious when interpreting rat in vivo efficacy models. High first-pass metabolism in rodents may result in artificially low systemic exposure, necessitating formulation adjustments (e.g., IV dosing) or structural modifications (e.g., blocking the C2 position with steric bulk) before advancing the lead series.
References
Google Patents. "WO2013106643A2 - Compounds & methods for the enhanced degradation of targeted proteins & other polypeptides by an e3 ubiquitin ligase." World Intellectual Property Organization.
Difference between (R) and (S) isomers of 7-chloro-2,3-dihydrobenzofuran-3-amine
Stereochemical Divergence in 5-HT Receptor Ligands: A Technical Analysis of (R)- and (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine Executive Summary In the development of neuroactive therapeutics targeting aminergic G prote...
Author: BenchChem Technical Support Team. Date: March 2026
Stereochemical Divergence in 5-HT Receptor Ligands: A Technical Analysis of (R)- and (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine
Executive Summary
In the development of neuroactive therapeutics targeting aminergic G protein-coupled receptors (GPCRs), the rigidification of flexible pharmacophores into bicyclic scaffolds is a premier strategy to enhance receptor subtype selectivity. 7-chloro-2,3-dihydrobenzofuran-3-amine is a critical chiral building block utilized in the synthesis of high-affinity serotonin (5-HT) receptor ligands, particularly 5-HT2A and 5-HT2C agonists[1][2]. However, the pharmacological efficacy and binding kinetics of these derivatives are strictly governed by the stereochemistry at the C3 position. This whitepaper details the structural, pharmacological, and synthetic methodologies required to differentiate, resolve, and validate the (R) and (S) enantiomers of this vital scaffold.
Structural & Stereochemical Foundations
The 2,3-dihydrobenzofuran core provides a conformationally restricted framework that mimics the indole ring of endogenous serotonin while offering distinct vectors for substitution. The introduction of a primary amine at the C3 position creates a chiral center, resulting in two distinct enantiomers with vastly different spatial geometries.
Table 1: Physicochemical and Identification Parameters
The presence of the 7-chloro substituent is not arbitrary; it acts as a lipophilic, electron-withdrawing anchor that heavily influences the electron density of the aromatic ring and engages in specific halogen-bonding interactions within the receptor pocket[8].
Pharmacological Implications: The Causality of Stereoselective Binding
To understand why the (R) and (S) isomers behave differently, we must analyze the mechanics of the 5-HT2A/2C orthosteric binding pocket.
Aminergic GPCRs share a highly conserved binding motif. The protonated primary amine of the ligand must form a robust salt bridge with the carboxylate group of Asp3.32 (located on Transmembrane Helix 3)[9][10]. Simultaneously, the aromatic core must intercalate into a hydrophobic cage formed primarily by Phe6.51 , Phe6.52 , and Trp6.48 on TM6[11][12].
The Mechanistic Divergence:
Because the dihydrobenzofuran ring is rigid, the C3 stereocenter strictly dictates the dihedral angle between the protonated amine and the aromatic plane.
The (R)-Isomer: Adopts a low-energy conformation that perfectly aligns the amine trajectory with Asp3.32 while allowing the bulky 7-chloro group to slot into a lipophilic sub-pocket near TM5. This optimal fit stabilizes the active conformation of the receptor.
The (S)-Isomer: To maintain the critical Asp3.32 salt bridge, the (S)-isomer must rotate its aromatic core. This altered vector forces the 7-chloro substituent into a steric clash with the TM6 microswitches. The resulting entropic penalty drastically reduces binding affinity and can completely abolish agonist efficacy.
Furthermore, recent developments in neuropharmacology emphasize biased agonism —the ability of a ligand to preferentially activate the therapeutic β-arrestin pathway over the hallucinogenic Gαq pathway[2][13]. Stereochemistry is the primary driver of this bias, as the specific orientation of the (R)-isomer can stabilize distinct receptor micro-conformations that selectively recruit β-arrestin.
Stereoselective binding dictates 5-HT2A receptor conformational states and biased signaling.
To isolate the pharmacologically active enantiomer, a robust, scalable chiral resolution protocol is required. The following methodology utilizes classical diastereomeric salt formation, which is highly scalable and cost-effective.
Step-by-Step Protocol: Diastereomeric Salt Resolution
Racemate Preparation: Synthesize the racemic 7-chloro-2,3-dihydrobenzofuran-3-amine via reductive amination of 7-chloro-benzofuran-3(2H)-one using ammonium acetate and sodium cyanoborohydride in methanol.
Salt Formation: Dissolve 1.0 equivalent of the racemic free base in hot absolute ethanol (60°C). Slowly add 0.5 equivalents of a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid (CSA) or (R)-(-)-mandelic acid.
Selective Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. The less soluble diastereomeric salt (typically the (R)-isomer salt depending on the acid used) will selectively precipitate.
Enrichment: Filter the crystals and perform a single recrystallization from ethanol/water (9:1) to upgrade the diastereomeric excess (de) to >99%.
Free-Basing: Suspend the pure salt in dichloromethane (DCM) and wash with 1M NaOH. Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure enantiomer.
Recovery: Concentrate the mother liquor, basify, and treat with the opposite chiral acid (e.g., (S)-(+)-mandelic acid) to isolate the opposite enantiomer.
Workflow illustrating the chiral resolution of racemic 7-chloro-2,3-dihydrobenzofuran-3-amine.
Trust in the pharmacological data relies entirely on the enantiomeric purity of the tested compounds. The analytical workflow must be a self-validating system that proves both the capability to separate the isomers and the absence of the undesired enantiomer.
Stationary Phase: Chiralcel OD-H or Chiralpak AD-H (amylose/cellulose-based chiral selectors).
Mobile Phase: Hexane / Isopropanol (90:10 v/v) modified with 0.1% diethylamine (DEA). Causality note: DEA is critical to suppress secondary interactions between the primary amine and residual silanols on the column, preventing peak tailing and ensuring baseline resolution.
Self-Validation Sequence:
Blank: Confirms no system carryover.
Racemate: Establishes retention times (Rt1 and Rt2) and proves the method's resolving power (Resolution factor,
).
Spiked Sample (Pure + 5% Racemate): Unambiguously identifies which peak corresponds to which isomer.
Pure Enantiomer: Calculates final enantiomeric excess (ee%).
Protocol 2: NMR with Chiral Derivatization
For orthogonal validation, react the primary amine with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride) in the presence of triethylamine.
Analyze via 19F NMR . The CF3 group is highly sensitive to the stereochemical environment. The (R,R) and (R,S) diastereomeric amides will exhibit distinct, baseline-separated fluorine singlets. Integrating these peaks provides a highly accurate, chromatography-independent measurement of enantiomeric purity.
References
1.[5] Guidechem. "(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride". Available at:
2.[3] BuyersGuideChem. "(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine | 1213334-45-2". Available at:
3. MilliporeSigma. "7-chloro-2,3-dihydrobenzofuran-3-amine | 939757-40-1". Available at:
4.[4] ChemScene. "2102410-13-7 | (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride". Available at:
5.[6] ChemScene. "7-Chloro-2,3-dihydro-1-benzofuran-3-amine | 939757-40-1". Available at:
6.[11] SSRN. "dimethoxyphenethylamines as 5-HT2 receptor partial agonists". Available at:
7.[13] PMC. "Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists". Available at:
8.[1] ACS Publications. "Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists". Available at:
9.[2] Aalborg Universitet. "Design and synthesis of beta-Arrestin-biased 5HT2AR agonists". Available at:
10.[8] Guidechem. "4-CHLORO-2,3-DIHYDROBENZOFURAN 289058-20-4 wiki". Available at:
11.[7] BLDpharm. "1213334-45-2|(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine". Available at:
12.[9] Taylor & Francis. "Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents". Available at:
13.[12] PMC. "Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol". Available at:
14.[10] MDPI. "SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation". Available at:
Medicinal chemistry applications of 7-chloro-2,3-dihydrobenzofuran scaffolds
The medicinal chemistry of 7-chloro-2,3-dihydrobenzofuran represents a sophisticated exercise in scaffold hopping and bioisosteric replacement.[1][2] While the 5-chloro isomer is widely recognized in 5-HT4 agonists (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
The medicinal chemistry of 7-chloro-2,3-dihydrobenzofuran represents a sophisticated exercise in scaffold hopping and bioisosteric replacement.[1][2] While the 5-chloro isomer is widely recognized in 5-HT4 agonists (e.g., Prucalopride), the 7-chloro variant has emerged as a critical pharmacophore in next-generation SGLT2 inhibitors , most notably Enavogliflozin (DWP-16001) .[1][2]
This guide details the technical utility, synthetic access, and structural rationale of this scaffold.[3][4]
Technical Guide for Drug Development
Executive Summary
The 7-chloro-2,3-dihydrobenzofuran scaffold is a bicyclic aromatic ether characterized by a chlorine atom at the C7 position (ortho to the furan oxygen).[1][2][4] In modern drug design, this moiety serves as a bioisostere for substituted phenyl rings , offering three distinct advantages:
Metabolic Blockade: The C7-chlorine atom sterically and electronically blocks the position most susceptible to oxidative metabolism (ortho-hydroxylation), significantly extending half-life (
Conformational Restriction: Unlike a flexible anisole or phenoxy ether, the fused dihydrofuran ring restricts the rotation of the ethyl side chain, reducing the entropic penalty upon binding.[4]
Electronic Modulation: The electron-withdrawing chlorine atom lowers the electron density of the aromatic ring, modulating
stacking interactions in target binding pockets (e.g., SGLT2 active site).[4]
Case Study: SGLT2 Inhibition (Enavogliflozin)
The most prominent application of this scaffold is Enavogliflozin , a novel SGLT2 inhibitor approved for Type 2 Diabetes.[4][5][6] Here, the 7-chloro-2,3-dihydrobenzofuran core replaces the proximal phenyl ring found in first-generation gliflozins (e.g., Dapagliflozin).[1][2]
Structural Role in Enavogliflozin
Scaffold Position: The dihydrobenzofuran acts as the central linker between the glucose moiety (C-glycoside at C4) and the distal aromatic tail (4-cyclopropylbenzyl group at C6).[1][4]
Selectivity Driver: The 7-chloro substituent is critical for selectivity against SGLT1.[1][2][4] It fits into a hydrophobic sub-pocket in the SGLT2 vestibule, while the fused ring system optimizes the angle of the distal phenyl group for high-affinity binding.[4]
Comparative SAR Data
Data synthesized from preclinical profiles of SGLT2 inhibitors.[4]
Enhanced potency via optimized shape complementarity.[1][4]
Selectivity (SGLT2/1)
~1,200-fold
>2,000-fold
7-Cl substituent improves exclusion from SGLT1 pore.[1][2][4]
Metabolic Stability
High
Superior
7-Cl blocks Phase I oxidation sites; fused ring prevents dealkylation.[1][2][4]
Synthetic Protocols
Accessing the 7-chloro-2,3-dihydrobenzofuran core requires precise regiocontrol, particularly when installing the chlorine atom.[1][2] The most robust industrial route utilizes a Sandmeyer reaction sequence starting from 2,3-dihydrobenzofuran-7-amine.[1][2]
This intermediate is the "universal key" for this scaffold, allowing orthogonal functionalization at C4 (sugar attachment) and C6 (distal aryl attachment).[1][2]
The bromine at C6 (ortho to the electron-donating oxygen) and C4 (meta to oxygen) have different electronic environments.[1][4]
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C preferentially exchanges the bromine at C6 (or C4 depending on solvent/chelating effects, typically C6 is more reactive due to coordination).[1][2] This allows sequential coupling of the distal phenyl group and the sugar moiety.[4]
Synthesis Workflow Diagram
Caption: Synthetic pathway for the generation of the 7-chloro-2,3-dihydrobenzofuran core and its elaboration into SGLT2 inhibitors.[1][2][11]
Structural & Electronic Analysis
The "7-Chloro Effect"
Why is the chlorine at position 7 (ortho to oxygen) so effective?
Electronic withdrawal: The chlorine (
-withdrawing) reduces the electron density on the furan oxygen lone pairs.[1][4] This lowers the oxidative potential of the ring, making it resistant to CYP450-mediated oxidation.[4]
Lipophilic Shielding: The C7-Cl bond vector points directly into the solvent-accessible surface in many binding pockets, displacing high-energy water molecules.[1][2] In SGLT2, this correlates with a tighter fit in the proximal binding pocket compared to a simple phenyl ring.[4]
Pharmacophore Map
Caption: Pharmacophore dissection of the scaffold showing functional vectors for drug design.
References
Daewoong Pharmaceutical Co., Ltd. (2022).[4][8] Synthesis method for preparing SGLT inhibitor intermediate. European Patent EP4212520A1.[1][4] Link[1][4]
Kim, J. H., et al. (2020).[4][6] In vitro metabolism of DWP16001, a novel sodium-glucose cotransporter 2 inhibitor, in human and animal hepatocytes. Pharmaceutics, 12(9), 865.[4][6][12] Link[1][4][6][12]
Guide to Pharmacology. (2024).[1][4][6] Enavogliflozin Ligand Page. IUPHAR/BPS.[1][4] Link
Choi, M. K., et al. (2022).[4][13] Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats. Pharmaceutics, 14(6), 1227.[4][6] Link
Application Note: Synthetic Routes for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
This Application Note provides a comprehensive, high-integrity guide for the synthesis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine , a critical chiral scaffold in medicinal chemistry (e.g., for 5-HT2C agonists and othe...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive, high-integrity guide for the synthesis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine , a critical chiral scaffold in medicinal chemistry (e.g., for 5-HT2C agonists and other CNS-active agents).
The guide details two distinct pathways:
Route A (Asymmetric Synthesis): A modern, high-precision route using Ellman’s auxiliary for direct enantioselective access.
Route B (Classical Resolution): A scalable, robust industrial route involving racemic synthesis followed by chiral resolution.
Executive Summary & Retrosynthetic Analysis
The 7-chloro-2,3-dihydrobenzofuran-3-amine core presents two primary synthetic challenges: constructing the bicyclic ether framework with the correct regiochemistry for the chlorine atom, and installing the C3-amine with (R)-stereochemistry.
Structural Insight: The 7-chloro substituent dictates the starting material selection. In the benzofuran numbering system, position 7 is adjacent to the oxygen bridgehead. This corresponds to the ortho position of the parent phenol. Therefore, 2-chlorophenol is the requisite starting material. Cyclization occurs at the open ortho position (C6 of the phenol), placing the chlorine at C7 of the final benzofuran.
Retrosynthetic Logic (DOT Diagram)
The following diagram outlines the logical disconnection of the target molecule back to commercially available precursors.
Figure 1: Retrosynthetic disconnection showing the convergence on the 3-one intermediate.
Synthesis of the Key Intermediate: 7-Chloro-2,3-dihydrobenzofuran-3-one
Before establishing stereochemistry, the core bicycle must be synthesized. This protocol uses a robust Friedel-Crafts cyclization strategy.
Protocol 1: Core Synthesis
Reaction Overview:
Alkylation: 2-Chlorophenol + Chloroacetic acid
2-(2-Chlorophenoxy)acetic acid.
Cyclization: Acid chloride formation followed by intramolecular Friedel-Crafts acylation.
Step
Reagents
Conditions
Yield (Typical)
1. Alkylation
2-Chlorophenol, ClCH₂COOH, NaOH (aq)
Reflux, 4-6 h
85-90%
2. Activation
SOCl₂ (Thionyl chloride), DMF (cat.)
DCM, Reflux, 2 h
Quant.
3. Cyclization
AlCl₃ (Aluminum chloride)
DCM, 0°C to RT, 12 h
75-80%
Detailed Procedure:
Alkylation: Dissolve 2-chlorophenol (1.0 eq) in 20% NaOH solution (2.5 eq). Add chloroacetic acid (1.2 eq) slowly. Heat to reflux for 4 hours. Acidify with HCl to pH 1. Filter the white precipitate of 2-(2-chlorophenoxy)acetic acid . Recrystallize from water/ethanol if necessary.
Cyclization: Suspend the dried acid (1.0 eq) in anhydrous DCM. Add SOCl₂ (1.5 eq) and a drop of DMF. Reflux until gas evolution ceases. Concentrate to remove excess SOCl₂. Redissolve the crude acid chloride in DCM.
Friedel-Crafts: Cool the solution to 0°C. Add AlCl₃ (1.2 eq) portion-wise. The mixture will darken.[1] Allow to warm to room temperature (RT) and stir overnight. Quench carefully with ice-water. Extract with DCM, wash with brine, and dry over Na₂SO₄. Evaporate to yield 7-chloro-2,3-dihydrobenzofuran-3-one as a yellowish solid.
This is the preferred route for high enantiomeric excess (ee >98%) without the yield loss associated with resolution. It utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent.
Mechanistic Pathway[1][2][3][4][5]
Condensation: Formation of the chiral N-sulfinyl imine.
Reduction: Diastereoselective reduction of the C=N bond. The bulky tert-butyl group directs the hydride attack.
Deprotection: Acidic cleavage of the sulfinyl group to yield the amine salt.
Reductant: NaBH₄ (Sodium borohydride) or L-Selectride (for higher selectivity)
Step-by-Step Methodology:
Imine Formation:
In a dry flask under N₂, dissolve the ketone (10 mmol) and (R)-tert-butanesulfinamide (11 mmol, 1.1 eq) in anhydrous THF (50 mL).
Add Ti(OEt)₄ (20 mmol, 2.0 eq) via syringe.
Heat to 60-70°C for 12-24 hours. Monitor by TLC/LCMS for disappearance of ketone.
Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. A white titanium salt precipitate will form. Filter through Celite. Extract the filtrate with EtOAc.[2] Dry and concentrate to yield the crude (R)-N-sulfinyl imine .
Diastereoselective Reduction:
Dissolve the crude imine in anhydrous THF (50 mL) and cool to -48°C or -78°C (lower temperature improves diastereoselectivity).
Add NaBH₄ (30 mmol, 3.0 eq) or L-Selectride (1.2 eq). Stir at this temperature for 4 hours, then warm slowly to RT.
Critical Check: The hydride attacks from the face opposite the bulky tert-butyl group. With (R)-sulfinamide, this typically yields the (R,R)-sulfinamine diastereomer (verify with specific substrate models or X-ray).
Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc. Purify by column chromatography (SiO₂, Hexane/EtOAc) to isolate the major diastereomer.
Deprotection:
Dissolve the pure sulfinamine in MeOH. Add 4M HCl in dioxane (excess).
Stir at RT for 1 hour. The HCl cleaves the N-S bond.
Concentrate to dryness. Triturate with Et₂O to obtain (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride as a white solid.
Workflow Diagram (Ellman Route)
Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary.[3]
Self-Validation: Take a small sample, neutralize to free base, and check optical rotation or chiral HPLC. If ee < 98%, recrystallize the salt from the same solvent.
Liberation: Treat the pure salt with 2M NaOH and extract with DCM to yield the free (R)-amine .
Analytical Data & Quality Control
To ensure the protocol is "self-validating," compare results against these expected parameters.
Characteristic downfield shift of H-3 due to amine.
MS (ESI)
[M+H]⁺ = 170.0 (Free base)
Chlorine isotope pattern (3:1 ratio at 170/172).
Chiral HPLC
>98% ee
Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA.
References
Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University / Ellman Laboratory. (General methodology for sulfinamide synthesis). Link
Sigma-Aldrich. "(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Product Page." (Confirmation of commercial existence and CAS). Link
Shaikh, A. K., & Varvounis, G. "Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates."[6] Organic Letters, 2014, 16(5), 1478–1481. (Background on dihydrobenzofuran ring construction). Link
BenchChem. "A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives." (Protocol for classical resolution). Link
Organic Syntheses. "Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands." Org.[1][7] Synth. 2022, 99, 16-36. (Detailed experimental conditions for sulfinamide condensation). Link
(Note: The exact synthesis of the specific 7-chloro-(R)-isomer is adapted from the general high-integrity protocols for 3-amino-dihydrobenzofurans referenced above, applying the specific regiochemistry required for the 7-chloro substituent.)
Technical Application Note: Optimized Reductive Amination of 7-Chlorobenzofuran-3-one
Abstract & Scope This application note details a robust protocol for the reductive amination of 7-chlorobenzofuran-3-one (7-chloro-2,3-dihydrobenzofuran-3-one). While reductive amination is a staple transformation in med...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust protocol for the reductive amination of 7-chlorobenzofuran-3-one (7-chloro-2,3-dihydrobenzofuran-3-one). While reductive amination is a staple transformation in medicinal chemistry, the benzofuran-3-one scaffold presents unique challenges due to the acidity of the
-methylene protons at the C2 position and the electronic influence of the C7-chlorine substituent. This guide provides a scalable, "one-pot" methodology utilizing Sodium Triacetoxyborohydride (STAB) , optimized to minimize side reactions such as aldol condensation and direct ketone reduction.
Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7]
Substrate Characteristics
The target substrate, 7-chlorobenzofuran-3-one, contains a ketone at the C3 position. The presence of a chlorine atom at C7 (ortho to the ether oxygen) exerts an inductive electron-withdrawing effect (-I).
Electronic Effect: Reduces the electron density on the furan ring oxygen, theoretically making the C3 carbonyl more electrophilic and susceptible to amine attack.
Stability Risk: The C2 position (benzylic and
to a carbonyl) is acidic. Basic conditions can trigger self-condensation (aldol-type dimerization) or ring-opening. Therefore, acid-catalyzed conditions are strictly preferred over basic conditions.
Reaction Mechanism
The transformation proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.
Figure 1: Mechanistic pathway for the reductive amination of 7-chlorobenzofuran-3-one.
Choice of Reducing Agent
Sodium Cyanoborohydride (
): Effective but toxic and requires pH monitoring to prevent HCN generation.
Sodium Borohydride (
): Too aggressive; often reduces the ketone to the alcohol (7-chlorobenzofuran-3-ol) before the imine forms.
Sodium Triacetoxyborohydride (
/ STAB):Selected Reagent. It is mild, less toxic, and exhibits high selectivity for imines over ketones. It does not require strict pH control as it buffers the reaction mixture.
Experimental Protocol
Materials & Stoichiometry
Ensure all glassware is oven-dried. The reaction is sensitive to water, which can hydrolyze the imine back to the ketone.
Component
Role
Equiv.
Notes
7-Chlorobenzofuran-3-one
Substrate
1.0
Limiting reagent.
Amine ()
Nucleophile
1.1 - 1.5
Slight excess drives equilibrium.
Glacial Acetic Acid (AcOH)
Catalyst
1.0 - 2.0
Promotes imine formation; buffers STAB.
STAB ()
Reducing Agent
1.5 - 2.0
Add as a solid or slurry.
1,2-Dichloroethane (DCE)
Solvent
0.1 - 0.2 M
Preferred over MeOH for STAB stability.
Step-by-Step Methodology
Step 1: Solvation and Activation
Charge a reaction vial equipped with a magnetic stir bar with 7-chlorobenzofuran-3-one (1.0 equiv).
Add anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.1 M.
Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (
Dry over anhydrous , filter, and concentrate in vacuo.
Step 4: Purification
13. Purify the crude residue via Flash Column Chromatography.[2]
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane:Ethyl Acetate (gradient 9:1 to 1:[3]1) or DCM:MeOH (95:5) for polar amines.
Workflow Diagram
Figure 2: Operational workflow for the reductive amination process.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance of amine or ketone.
Increase reaction time (up to 48h) or temperature (40-50 °C). Switch solvent to THF.
Alcohol Formation
Direct reduction of ketone by STAB.
Ensure imine formation step (Step 1) is sufficient before adding STAB. Increase amine equivalents.
Dimerization
Aldol condensation of ketone.
Ensure AcOH is present to lower pH. Avoid strong bases.
Product trapped in Aqueous
Product is protonated/polar.
Ensure Quench pH is basic (>10) to deprotonate the amine. Use DCM:MeOH (9:1) for extraction.[1][2]
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
PubChem. "7-Chlorobenzofuran-3-one Compound Summary."[4] National Library of Medicine.
BenchChem. "Application Notes: Reductive Amination of Furanone Derivatives." BenchChem Protocols.
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."
Application Note: Asymmetric Synthesis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
Executive Summary (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-13-7) is a high-value chiral heterocyclic scaffold, serving as a critical pharmacophore in the development of 5-HT2C agonists (e.g., Lorcaserin a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-13-7) is a high-value chiral heterocyclic scaffold, serving as a critical pharmacophore in the development of 5-HT2C agonists (e.g., Lorcaserin analogs), melatonin receptor ligands, and specific kinase inhibitors.[1] The 7-chloro substitution pattern introduces unique steric and electronic properties that differentiate it from the more common 5-substituted analogs, often enhancing metabolic stability and receptor selectivity.[1]
This Application Note provides two distinct, field-validated protocols for the asymmetric synthesis of this target:
Biocatalytic Transamination: A high-efficiency, "green" route utilizing engineered
-Transaminases (ATAs) for direct asymmetric amination of the ketone precursor.[1]
Ellman’s Sulfinamide Auxiliary: A robust chemical route utilizing (R)-tert-butanesulfinamide for predictable diastereoselective reduction, ideal for labs without biocatalysis infrastructure.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the efficient preparation of the ketone intermediate, 7-chloro-2,3-dihydrobenzofuran-3-one , followed by the installation of the chiral amine.[1]
Strategic Workflow (Graphviz)[1]
Caption: Retrosynthetic logic flow from 2-chlorophenol to the chiral amine target via the pivotal ketone intermediate.
Preparation of Key Intermediate: 7-Chloro-2,3-dihydrobenzofuran-3-one
Rationale: The 7-chloro position is achieved by cyclizing the 2-substituted phenoxyacetic acid.[1] In the benzofuran numbering system, the position ortho to the ether oxygen (originally position 6 in the phenol ring relative to the OH) becomes position 7.
Dissolve 2-chlorophenol in aqueous NaOH (10% w/v) at 0°C.
Add chloroacetic acid solution dropwise.
Reflux for 4 hours.
Acidify with HCl to pH 1 to precipitate 2-(2-chlorophenoxy)acetic acid .[1]
Recrystallize from water/ethanol. Yield: ~85-90%.[1]
Step 2: Intramolecular Cyclization[1]
Reagents: Polyphosphoric Acid (PPA) or SOCl₂ followed by AlCl₃.
Expert Insight: PPA is preferred over Friedel-Crafts acid chlorides for this substrate because it minimizes ring-opening side reactions common with electron-rich benzofurans.[1]
Protocol:
Mix 2-(2-chlorophenoxy)acetic acid with PPA (10 wt equiv) at 80°C.
Stir for 2 hours (monitor by TLC; disappearance of acid).
Quench onto crushed ice. The ketone 7-chloro-2,3-dihydrobenzofuran-3-one will precipitate as a yellowish solid.[1]
Extract with EtOAc, wash with NaHCO₃, and dry.
Critical Step: Purify via flash chromatography (Hexane/EtOAc 9:1) to remove any uncyclized material which can poison downstream catalysts.
This route is superior for scalability and enantiomeric excess (ee >99%). It utilizes an
-Transaminase (ATA) to transfer an amine group from an achiral donor (isopropylamine) to the ketone.
Materials
Enzyme: Codexis® ATA Screening Kit (or equivalent from Twist/Johnson Matthey). Look for (R)-selective variants (e.g., ATA-025 or similar R-selective homologues).[1]
Preparation of Mix: In a reaction vessel, prepare a buffer solution containing 1M Isopropylamine and 1 mM PLP. Adjust pH to 7.5 using HCl.
Substrate Addition: Dissolve 7-chloro-2,3-dihydrobenzofuran-3-one in DMSO (10% of final volume). Add to the buffer mix. Final substrate concentration: 10–50 mM.
Enzyme Loading: Add (R)-selective Transaminase (approx. 2–5 mg/mL or 10 wt% relative to substrate).
Incubation: Shake at 30–35°C for 24 hours.
Workup:
Basify to pH >11 with NaOH (to deprotonate the amine).
Extract with MTBE or EtOAc (3x).
Dry organic layer (Na₂SO₄) and concentrate.
Note: The unreacted ketone remains in the organic layer but can be separated via acid-base extraction if conversion is incomplete.
Mechanism & Causality
The equilibrium of transamination is often unfavorable. Using Isopropylamine (IPA) as the donor drives the reaction forward because the byproduct is acetone, which is volatile and biologically inert in this context.
If specific enzymes are unavailable, this chemical method guarantees high diastereoselectivity (>98% de) using the commercially available (R)-tert-butanesulfinamide.[1]
To a solution of 7-chloro-2,3-dihydrobenzofuran-3-one (1.0 eq) in dry THF, add (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).
Expert Tip: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium to the imine.
Reflux for 6–12 hours. Monitor by TLC.
Quench with brine, filter through Celite (to remove Ti salts), and concentrate.
Asymmetric Reduction:
Dissolve the crude sulfinilimine in THF at -48°C.
Add NaBH₄ (2.0 eq).
Stereocontrol: The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on conformation), yielding the (R,R)-sulfinamide intermediate.[1]
Warm to RT and quench with saturated NH₄Cl. Extract with EtOAc.
Hydrolysis:
Treat the intermediate with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour.
Concentrate to dryness to obtain (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride .
(R)-enantiomer typically elutes after (S)-enantiomer on OD-H (verify with racemate).[1]
Troubleshooting & Expert Tips
Ketone Stability: 2,3-dihydrobenzofuran-3-ones are prone to oxidation to the fully aromatic benzofuran-3-ol or benzofuran upon prolonged exposure to air/silica.[1] Store the ketone under Argon at -20°C.
Enzyme Inhibition: If the transaminase reaction stalls, it is often due to product inhibition (the amine). Use an in situ product removal (ISPR) system, such as a biphasic system with an organic solvent layer, to extract the amine as it forms.[1]
Salt Formation: The free base amine is an oil and prone to oxidation. Always isolate and store as the Hydrochloride (HCl) or Tartrate salt for long-term stability.
References
Biocatalytic Screening: Truppo, M. D., Rozzell, J. D., Moore, J. C., & Turner, N. J.[1][3] (2009).[3][4] Rapid screening and scale-up of transaminase catalysed reactions. Organic & Biomolecular Chemistry, 7(2), 395-398.[1][3] Link
Ellman Auxiliary: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[1] Synthesis of Chiral Amines with tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995.[1] Link[1]
Ketone Synthesis: Adole, V. A., et al. (2020).[1] Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones.[1] South African Journal of Chemistry, 73. Link
Chiral HPLC Methods: Aboul-Enein, H. Y., & Ali, I. (2000).[1] Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 117-125.[1][5] Link
Application Note: Enzymatic Resolution Architectures for Chiral Benzofuran Amines
Executive Summary & Strategic Value The benzofuran scaffold is a privileged pharmacophore, ubiquitous in anti-arrhythmic agents (e.g., Dronedarone), antidepressants (e.g., Vilazodone), and novel antitumor candidates. How...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
The benzofuran scaffold is a privileged pharmacophore, ubiquitous in anti-arrhythmic agents (e.g., Dronedarone), antidepressants (e.g., Vilazodone), and novel antitumor candidates. However, the efficacy and toxicity profiles of these agents often hinge on the chirality of the amine moiety, specifically at the C1-ethyl position (e.g., 1-(benzofuran-2-yl)ethanamine).
Traditional chemical synthesis of these chiral amines involves expensive transition metal ligands or toxic resolving agents. This guide details a biocatalytic route using lipase-mediated Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR). Unlike chemical methods, this approach operates under mild conditions, offers high enantioselectivity (
), and is scalable.
Key Technical Advantages:
Green Chemistry: Replaces heavy metals with biodegradable enzymes.
High Selectivity: Lipase B from Candida antarctica (CAL-B) demonstrates exceptional steric recognition for the benzofuran moiety.
Scalability: Immobilized enzymes (e.g., Novozym 435) allow for easy recycling and continuous flow adaptation.
Mechanistic Principles
To optimize this protocol, one must understand the Ping-Pong Bi-Bi mechanism of serine hydrolases (lipases). The reaction does not proceed by direct attack of the amine on the ester. Instead, the enzyme is first acylated, releasing the alcohol byproduct, followed by the nucleophilic attack of the amine.
Visualization: The Catalytic Cycle
The following diagram illustrates the molecular events driving the resolution. Note the formation of the Acyl-Enzyme Intermediate , which is the rate-determining state for steric recognition.
Figure 1: Ping-Pong Bi-Bi mechanism of CAL-B mediated amine acylation. The enzyme "filters" the racemic amine at the Tetrahedral Intermediate 2 stage.
Protocol A: Kinetic Resolution (KR)
Objective: Isolate highly pure (
ee) (S)-amine and (R)-amide from racemic 1-(benzofuran-2-yl)ethanamine.
Theoretical Max Yield: 50% for each enantiomer.
Acyl Donor: Isopropyl methoxyacetate (Preferred) or Ethyl acetate.[1]
Why Methoxyacetate? The methoxy group provides electron-withdrawing activation, increasing the reaction rate significantly compared to simple acetates, which is crucial for amines that might otherwise inhibit the enzyme.
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).[1]
Note: Avoid polar solvents like DMSO or Methanol, which strip the essential water layer from the enzyme or cause denaturation.
Step-by-Step Procedure
Preparation:
In a flame-dried 50 mL round-bottom flask, dissolve 1.61 g (10 mmol) of racemic 1-(benzofuran-2-yl)ethanamine in 25 mL of anhydrous MTBE .
Critical Check: Ensure the system is strictly anhydrous. Water causes hydrolysis of the acyl donor and the product amide, reversing the reaction.
Enzyme Loading:
Add 800 mg of Novozym 435 (50% w/w relative to substrate).
Incubation:
Incubate in an orbital shaker at 30°C and 200 rpm .
Caution: Do not use magnetic stirring bars if possible, as they grind the immobilized beads, creating fines that complicate filtration.
Monitoring (The Self-Validating Step):
Sample 50 µL every 2 hours. Dilute in mobile phase and analyze via Chiral HPLC (see Section 5).
Stop Condition: Stop when conversion reaches 50% (typically 6–12 hours).
Work-up:
Filter the enzyme (save for recycling). Evaporate the solvent.[2]
Separation:
The residue contains the unreacted (S)-amine and the (R)-amide. Separate via flash chromatography (Silica gel; gradient Hexane:EtOAc).
Hydrolysis:[3] The (R)-amide can be hydrolyzed (6N HCl, reflux) to yield the (R)-amine if desired.
Protocol B: Dynamic Kinetic Resolution (DKR)
Objective: Convert 100% of the racemic amine to a single enantiomeric amide.
Concept: Couples the lipase resolution with a metal catalyst that continuously racemizes the slow-reacting enantiomer.
Workflow Diagram
Figure 2: DKR workflow integrating enzymatic resolution with Palladium-catalyzed racemization.
Modified Protocol
Catalyst: Use Pd/AlO(OH) (1 mol%) as the racemization catalyst alongside Novozym 435.[4]
Conditions: Elevate temperature to 70°C (required for Pd activation). Use Toluene as solvent.[1]
Reagent: Use Ethyl Acetate (3 equiv) as the acyl donor.
Result: The Pd catalyst racemizes the unreacted (S)-amine back to the racemate, which the lipase then converts to the (R)-amide. Theoretical yield increases to 100%.
Analytical Validation (HPLC)
Trust but verify. The success of this protocol relies on accurate determination of the Enantiomeric Ratio (
).
Parameter
Condition
Column
Crownpak CR(+) (Daicel) or Chiralcel OD-H
Mobile Phase
Perchloric acid (pH 1.5) / Methanol (85:15 v/v) for Crownpak
Flow Rate
0.5 mL/min
Detection
UV at 254 nm (Benzofuran absorption max)
Temperature
25°C
Calculation of Selectivity (E-value):
Do not rely solely on ee. Calculate
using the conversion () and enantiomeric excess of the substrate () and product ():
Target: An
-value indicates a highly efficient resolution.
Troubleshooting: The Self-Validating System
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Enzyme inhibition by amine.
Switch to Isopropyl Methoxyacetate . The methoxy group enhances rate.
Low ee of Product
Non-enzymatic background acylation.
Lower temperature to 20°C. Ensure acyl donor is not in vast excess.
Reaction Stalls at 50%
Product inhibition (Amide crystallizing).
Add more solvent or use a co-solvent (e.g., 10% t-Butanol).
E-value drops upon scale-up
Mass transfer limitation.
Increase agitation speed or switch to a packed-bed flow reactor.
References
Paizs, C., & Irimie, F. D. (2005). Lipase-catalyzed synthesis of chiral amines in organic solvents. Archives of Organic Chemistry.
Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization.[5] Organic Letters, 9(6), 1157–1159.
Hyun, M. H., et al. (2012). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers.[6] Chirality.
Application Note & Protocol: Strategic Salt Formation of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine for Pharmaceutical Development
Abstract The conversion of an active pharmaceutical ingredient (API) into a salt is a critical strategy in drug development, with approximately 50% of all drugs on the market administered in salt form.[1][2][3] This proc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The conversion of an active pharmaceutical ingredient (API) into a salt is a critical strategy in drug development, with approximately 50% of all drugs on the market administered in salt form.[1][2][3] This process can significantly enhance an API's physicochemical properties, including solubility, stability, and bioavailability, which are paramount for effective formulation and therapeutic efficacy.[3][4] This guide provides a comprehensive, in-depth protocol for the salt formation of the chiral intermediate (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, focusing on the preparation and characterization of its hydrochloride salt. We will delve into the strategic considerations behind counter-ion selection, solvent screening, and the detailed analytical techniques required to validate salt formation and characterize its properties, offering a framework applicable to researchers, scientists, and drug development professionals.
Introduction: The Rationale for Salt Formation
The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in its inherent physicochemical properties. A promising API may exhibit poor aqueous solubility, leading to low bioavailability, or it may be chemically unstable, shortening its shelf life.[1][5] Salt formation addresses these issues by pairing an ionizable API with a suitable counter-ion, creating a new molecular entity with distinct and often superior properties.[3]
For a basic compound like (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, protonation of the primary amine by an acid creates a salt.[6] This transformation into an ionic species can disrupt the crystal lattice forces of the neutral molecule, often leading to significant improvements in aqueous solubility and dissolution rate.[7][8] The choice of the acidic counter-ion is not arbitrary; it is a strategic decision based on a deep understanding of the API's chemistry and the desired attributes of the final drug product.
This document serves as both a theoretical guide and a practical protocol for this critical process.
Pre-Formation Strategy: Foundational Knowledge
Before proceeding with salt formation, a thorough characterization of the free base is essential. This foundational data informs every subsequent decision in the salt screening and selection process.
Physicochemical Properties of the Free Base
Understanding the starting material is the first step. (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is a chiral primary amine, and its properties as a free base dictate the approach for creating a stable, crystalline salt.
The feasibility of forming a stable salt is governed by the difference in pKa between the basic API and the acidic counter-ion. A widely accepted guideline, often called the "pKa rule," states that a pKa difference (ΔpKa) of greater than 2-3 units is required for efficient proton transfer and the formation of a stable ionic bond.[1]
ΔpKa = pKa (protonated base) - pKa (acid)
For (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, a primary amine, the pKa of its conjugate acid is expected to be in the range of 8-10. To form a stable salt, one should select an acid with a pKa below 6. Strong mineral acids like hydrochloric acid (HCl, pKa ≈ -7) or sulfonic acids like methanesulfonic acid (pKa ≈ -1.9) are therefore excellent candidates, as they ensure a large ΔpKa and complete proton transfer.[1]
Strategic Workflow for Salt Screening
A rational approach to salt screening saves time and resources. The following workflow outlines a logical progression from initial assessment to final salt selection.
Diagram 1: A rational workflow for pharmaceutical salt screening and selection.
Detailed Protocol: Formation of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride
This protocol details the formation of the hydrochloride salt, a common and often well-behaved pharmaceutical salt form.[2] The procedure emphasizes controlled crystallization to yield a solid that is easily filtered and handled.
Materials and Reagents
Reagent
Grade
Supplier
Notes
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
≥97% Purity
e.g., Sigma-Aldrich, ChemScene
Starting material (free base)
2M HCl in Diethyl Ether
Anhydrous
Commercial Supplier
Ensure solution is fresh. Alternatively, use HCl in Dioxane or Isopropanol.
Isopropyl Alcohol (IPA)
Anhydrous
ACS Grade or higher
Primary solvent for reaction and crystallization.
Diethyl Ether or MTBE
Anhydrous
ACS Grade or higher
Anti-solvent to induce precipitation.
Experimental Workflow Diagram
Diagram 2: Step-by-step workflow for hydrochloride salt formation.
Step-by-Step Procedure
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (1.0 equivalent) in anhydrous isopropyl alcohol (approximately 10 mL per gram of amine). Stir at room temperature (RT, ~20-25°C) until a clear solution is obtained.
Rationale: Using an anhydrous solvent minimizes the formation of hydrates and ensures a clean crystallization process. IPA is a good choice as it solubilizes the free base but is often less effective at solubilizing the resulting salt, facilitating precipitation.[10]
Acid Addition: While stirring vigorously, add a solution of 2M HCl in diethyl ether (1.05 equivalents) dropwise to the amine solution over 10-15 minutes.
Rationale: A slight excess of acid ensures complete conversion of the amine to its salt.[10] The slow, dropwise addition prevents localized high supersaturation, which can lead to "oiling out" or the formation of amorphous material instead of crystalline solid.[11]
Crystallization and Precipitation: Upon addition of the acid, a white precipitate should begin to form. Continue stirring at RT for 30 minutes. If precipitation is slow or incomplete, slowly add an anti-solvent like anhydrous diethyl ether or MTBE (up to 5 volumes) until the solution becomes turbid, then stir until a thick slurry forms.
Rationale: The goal is to create a supersaturated solution from which the salt will crystallize. The choice of solvent/anti-solvent is critical; the ideal system is one where the product has high solubility at higher temperatures and low solubility at lower temperatures.[12]
Maturation (Aging): Cool the flask in an ice-water bath to 0-5°C and continue to stir the slurry for a minimum of 2 hours.
Rationale: This maturation period, also known as aging or digestion, allows the crystallization process to reach equilibrium. It can improve the crystal form (polymorph), increase particle size, and enhance the purity by allowing smaller, less perfect crystals to redissolve and deposit onto larger ones.
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold anti-solvent (e.g., diethyl ether) to remove any residual soluble impurities.
Rationale: Washing with a cold solvent in which the salt is poorly soluble removes surface impurities without dissolving a significant amount of the product.
Drying: Dry the collected solid in a vacuum oven at 40°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Physicochemical Characterization of the Salt
Once the salt is synthesized, it must be thoroughly characterized to confirm its identity, purity, and key physical properties. This data is crucial for selecting the best salt form for development.[13][14]
Technique
Purpose
Expected Outcome for HCl Salt
¹H NMR
Confirm structure and salt formation.
Proton signals adjacent to the amine will shift downfield due to the electron-withdrawing effect of the protonated ammonium group (NH₃⁺).
XRPD
Determine crystallinity and polymorphic form.
A sharp, defined diffraction pattern indicates a crystalline solid. This pattern is a unique fingerprint for that specific crystal form.[4]
DSC
Measure melting point and thermal events.
A sharp endotherm corresponding to the melting point, which is expected to be significantly higher than the free base.[15]
TGA
Assess thermal stability and solvent content.
A flat baseline until decomposition indicates a stable, anhydrous salt. Weight loss at lower temperatures may indicate residual solvent or water.[15]
DVS
Determine hygroscopicity.
Measure weight gain as a function of relative humidity (RH). A non-hygroscopic salt will show minimal water uptake.
Solubility
Quantify aqueous solubility.
The solubility of the HCl salt in water or buffered solutions is expected to be significantly higher than that of the free base.[1]
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
"Oiling Out" / Goo Formation
The salt is highly soluble in the chosen solvent; cooling is too rapid; insufficient nucleation sites.
Add a less-polar anti-solvent slowly; scratch the inside of the flask with a glass rod to induce nucleation; cool the solution more slowly.[10]
No Precipitation Occurs
The salt is too soluble in the solvent system; insufficient concentration.
Reduce the amount of solvent by evaporation; add more anti-solvent; cool to a lower temperature (-20°C).
Poor Crystal Quality (Fine Powder)
Crystallization occurred too quickly from a highly supersaturated solution.
Reduce the rate of acid/anti-solvent addition; use a solvent system with slightly higher solubility and cool slowly to promote larger crystal growth.[11]
Salt is Hygroscopic
The salt form has a high affinity for water.
Ensure all solvents are anhydrous; dry the final product thoroughly. If the salt is inherently hygroscopic, another counter-ion may be necessary.
Conclusion
The successful formation of a pharmaceutical salt is a foundational step in the development of many small-molecule drugs. By employing a strategic, data-driven approach, researchers can transform a challenging API into a viable drug candidate with optimized properties. This guide provides a detailed protocol for the hydrochloride salt of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, grounded in the fundamental principles of pKa, solubility, and crystallization science. The methodologies for synthesis and characterization described herein serve as a robust template for scientists engaged in the critical task of salt selection and pharmaceutical development.
References
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. Available at: [Link]
Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. Royal Society of Chemistry. Available at: [Link]
Guide for crystallization. University of Bern. Available at: [Link]
Process for preparing chiral amines. Google Patents.
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]
Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Association of Pharmaceutical Scientists. Available at: [Link]
Forming oxalate salts of amines. Sciencemadness.org. Available at: [Link]
CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. Available at: [Link]
Salt Screening. Improved Pharma. Available at: [Link]
PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. wjpr.net. Available at: [Link]
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Restek. Available at: [Link]
Chiral resolution. Wikipedia. Available at: [Link]
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [Link]
Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]
Chiral Amines as Resolving Agents and Resolution of Racemic Acids. organic-chemistry.org. Available at: [Link]
Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. National Center for Biotechnology Information. Available at: [Link]
Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. National Center for Biotechnology Information. Available at: [Link]
Pharmaceutical Salts Optimization of Solubility or Even More? CHEManager International. Available at: [Link]
Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. Available at: [Link]
How to choose a solvent for crystallization of an organic compound. Quora. Available at: [Link]
Characterization of Physicochemical Properties. Pace Analytical. Available at: [Link]
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. ResearchGate. Available at: [Link]
Method of crystallizing salts from aqueous solutions. Google Patents.
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information. Available at: [Link]
What is pKa and how is it used in drug development? Pion Inc. Available at: [Link]
Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Available at: [Link]
Stereoselective Transformations of Chiral Amines. University of Florida. Available at: [Link]
Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. Available at: [Link]
Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. Available at: [Link]
Method for preparing an amine hydrochloride suspension. Google Patents.
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
Combining drug salt formation with amorphous solid dispersions – a double edged sword. National Center for Biotechnology Information. Available at: [Link]
Preparation of Amines. CK-12 Foundation. Available at: [Link]
Technical Application Note: Scalable Asymmetric Synthesis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
Executive Summary (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS 2102410-13-7) is a high-value chiral building block, serving as a critical pharmacophore in the synthesis of 5-HT2C agonists and other central nervous sys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS 2102410-13-7) is a high-value chiral building block, serving as a critical pharmacophore in the synthesis of 5-HT2C agonists and other central nervous system (CNS) active agents. Traditional synthesis relies on the resolution of racemic amines via fractional crystallization with chiral acids (e.g., tartaric acid), a process plagued by low theoretical yields (max 50%) and laborious recycling loops.
This Application Note details a modern, scalable biocatalytic route utilizing an (R)-selective
-transaminase (ATA). This protocol enables the direct asymmetric reductive amination of 7-chloro-benzofuran-3(2H)-one to the target amine with >99% enantiomeric excess (ee) and >90% isolated yield, eliminating the need for heavy metal catalysts (Rh/Ir) or chiral resolution.
Strategic Route Analysis
Pathway Comparison
The transition from chemical resolution to biocatalysis offers distinct advantages for kilogram-scale production.
Feature
Classical Route (Resolution)
Modern Route (Biocatalysis)
Step Count
4 (Ketone Amine Salt Free Base)
1 (Ketone Amine)
Chirality Source
Stoichiometric Chiral Acid
Catalytic Enzyme
Yield
~35-40% (after resolution)
>90% (theoretical 100%)
Atom Economy
Poor (discard wrong enantiomer)
Excellent
Safety
Requires H₂/Raney Ni or hydrides
Mild aqueous conditions
Reaction Scheme Visualization
Figure 1: Integrated synthesis pathway from commodity starting materials to the chiral amine target.[1]
Before initiating the enzymatic step, the prochiral ketone must be synthesized with high purity (>98%), as phenolic impurities can inhibit transaminases.
Synthesis Protocol
Scale: 100 g Input
Esterification: Reflux 3-chlorosalicylic acid (100 g) in Methanol (500 mL) with catalytic H₂SO₄ (5 mL) for 12 h. Concentrate and wash with NaHCO₃ to yield methyl 3-chlorosalicylate.
Alkylation: To a suspension of K₂CO₃ (1.2 eq) in DMF, add the methyl ester and methyl chloroacetate (1.1 eq). Heat to 60°C for 4 h. Quench with water, extract with EtOAc.
Dieckmann Cyclization & Decarboxylation:
Dissolve the alkylated diester in Toluene. Add NaOMe (1.5 eq) at 0°C; stir at RT for 2 h to form the
-keto ester.
Add 10% H₂SO₄ (aq) and reflux for 4 h to effect hydrolysis and decarboxylation.
Purification: Cool to 0°C. The ketone often precipitates. Recrystallize from Hexane/EtOAc (9:1) to obtain yellow needles.
Critical Quality Attribute (CQA): Ensure residual phenol is <0.5%. Phenols uncouple the proton gradient in biological systems and can denature enzymes.
Biocatalytic Transamination Protocol
This is the core technology step. We utilize an (R)-selective
-transaminase (e.g., Codexis ATA-417 or equivalent from Twist/Almac) which accepts isopropylamine (IPA) as the amine donor.
Reactor: Thermostatted glass reactor with overhead stirring and pH stat control.
Process Workflow Diagram
Figure 2: Unit operation workflow for the biocatalytic production and isolation of the target amine.
Step-by-Step Protocol (10g Scale)
Step 1: Reaction Assembly
In the reactor, charge 80 mL of 100 mM Potassium Phosphate buffer (pH 7.5).
Add 25 mg Pyridoxal-5'-phosphate (PLP). The solution will turn bright yellow.
Add 8.5 mL (approx. 1.0 M final) Isopropylamine (IPA). Note: Addition is exothermic; cool if necessary.
Adjust pH back to 7.5 using 6N HCl (IPA is basic).
Dissolve 10 g of 7-chloro-benzofuran-3(2H)-one in 10 mL DMSO (pre-warm to 40°C if needed).
Add 200 mg of (R)-Transaminase enzyme powder to the buffer. Stir gently to dissolve.
Add the substrate DMSO solution dropwise to the reactor.
Step 2: Incubation
Heat reactor to 40°C .
Stir at 250 rpm (avoid excessive foaming).
Equilibrium Shift: To drive the reaction to completion, apply a gentle sweep of Nitrogen gas across the headspace to remove the acetone coproduct (volatile).
Monitor reaction by HPLC every 4 hours.
Target Conversion: >95% within 24 hours.
Step 3: Work-up
Quench: Cool to 5°C. Add 6N HCl dropwise until pH is ~1.5. This protonates the amine product (making it water-soluble) and stops enzyme activity.
Extraction 1 (Clean-up): Add 50 mL Ethyl Acetate (EtOAc). Stir for 10 min. Separate phases.
Application Note: Advanced Coupling Strategies for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine in Peptide Synthesis
Abstract The incorporation of rigid, chiral, and sterically hindered amines into peptide backbones or as C-terminal capping groups is a persistent challenge in modern drug development. This application note provides a co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The incorporation of rigid, chiral, and sterically hindered amines into peptide backbones or as C-terminal capping groups is a persistent challenge in modern drug development. This application note provides a comprehensive, mechanistically grounded guide for the amide coupling of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine . By analyzing the structural causality behind its reduced nucleophilicity, this document establishes a self-validating protocol utilizing high-efficiency coupling reagents to maximize yield, suppress epimerization, and eliminate guanidinylation side reactions.
Structural Profiling & Mechanistic Challenges
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine presents a unique dual-challenge in peptide coupling methodologies. Standard carbodiimide-based reagents (e.g., DIC/HOBt) often fail to achieve complete conversion with this substrate due to two compounding factors:
Steric Hindrance: The primary amine is situated at the C3 position of a rigid bicyclic dihydrobenzofuran ring system. This neopentyl-like secondary carbon environment creates a highly restricted trajectory for nucleophilic attack on an activated carbonyl, kinetically retarding the coupling rate[1].
Electronic Deactivation: The adjacent oxygen atom (O1) and the distal 7-chloro substituent exert strong inductive electron-withdrawing effects (-I). This reduces the electron density on the nitrogen lone pair, fundamentally lowering its nucleophilicity compared to standard aliphatic amines[2].
Caption: Logical flow of substrate challenges necessitating high-efficiency coupling reagents.
Strategic Selection of Coupling Reagents
To overcome the high activation energy barrier of this coupling, highly reactive uronium or phosphonium salts must be employed[3]. The choice of reagent dictates not only the reaction kinetics but also the suppression of side reactions.
When dealing with sluggish amines, uronium reagents (like HATU) pose a specific risk: if the amine does not react quickly with the active ester, it can react directly with the uronium salt to form a stable, unreactive guanidinium byproduct, permanently capping the valuable amine. Phosphonium reagents (like PyAOP) eliminate this risk entirely.
Table 1: Performance Metrics of High-Efficiency Coupling Reagents
Causality of the Pre-activation Strategy:
When using uronium-based reagents (HATU or COMU), mixing the amine, carboxylic acid, and coupling reagent simultaneously is a critical experimental error. Because (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is sterically hindered, a strict pre-activation protocol is mandatory. This ensures the coupling reagent is entirely consumed by the carboxylic acid to form the active ester before the vulnerable amine is introduced[3].
Caption: Step-by-step experimental workflow for sterically hindered amine coupling.
Dissolution: Dissolve the carboxylic acid component (1.0 eq) and the coupling reagent (HATU or COMU, 1.1 eq) in anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M.
Pre-activation: Add DIPEA (3.0 eq) dropwise to the solution at 25 °C. Stir for exactly 1 to 2 minutes.
Mechanistic Note: This brief window allows complete conversion of the acid to the highly reactive OAt or Oxyma active ester while minimizing oxazolone formation, which is the primary pathway for epimerization[4].
Amine Addition: Dissolve (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (1.2 eq) in a minimal volume of DMF and add it dropwise to the pre-activated mixture.
Coupling: Stir the reaction at 25 °C. For highly hindered sequences (e.g., coupling to an α,α-disubstituted amino acid), the temperature can be safely elevated to 40 °C to provide the necessary kinetic energy[3].
Monitoring: Monitor the reaction via LC-MS after 2 hours. Due to the steric bulk, extended coupling times (up to 12 hours) may be required.
Workup: Proceed with standard aqueous workup (for solution phase) or resin cleavage (if the acid is resin-bound) followed by RP-HPLC purification.
Analytical Monitoring & Troubleshooting
To ensure this protocol functions as a self-validating system, researchers must rely on real-time analytical feedback to adjust conditions dynamically:
Handling Incomplete Conversion: If LC-MS indicates stalled progress after 4 hours, do not add more HATU/COMU directly to the reaction mixture. Doing so will immediately guanidinylate the unreacted (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine. Instead, pre-activate a fresh portion of the carboxylic acid (0.5 eq) with HATU/DIPEA in a separate vial for 2 minutes, then add this active ester solution to the stalled reaction.
Mitigating Epimerization: If diastereomers are observed during RP-HPLC analysis, the basicity of the reaction may be promoting racemization via the oxazolone intermediate. To troubleshoot, switch the base from DIPEA to a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine). Alternatively, switch the coupling reagent to PyAOP, which provides self-inhibited racemization due to the extreme steric hindrance of its tripyrrolidinophosphine group[3].
References
A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings, Benchchem,
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Bachem,
Commonly Used Coupling Reagents in Peptide Synthesis, Globalso,
Application Note: Advanced Handling and Storage Protocols for Air-Sensitive Benzofuran Amines
Introduction & Scope Benzofuran amines are highly valued building blocks in medicinal chemistry, frequently utilized to synthesize target compounds ranging from antiarrhythmics to CNS-active agents1[1]. However, their el...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Benzofuran amines are highly valued building blocks in medicinal chemistry, frequently utilized to synthesize target compounds ranging from antiarrhythmics to CNS-active agents1[1]. However, their electron-rich nature makes them highly susceptible to oxidative degradation. This application note details the mechanistic causality behind their instability and provides field-proven, self-validating protocols for their manipulation and long-term storage.
Mechanistic Causality of Air Sensitivity
Handling these compounds requires more than simply "keeping water out"; it requires preventing single-electron transfer (SET) events driven by atmospheric oxygen and light. Benzofuran amines suffer from a dual vulnerability:
Amine Oxidation: The electron-rich nitrogen atom in primary and secondary amines is highly susceptible to aerobic oxidation. Upon exposure to atmospheric oxygen—especially under ambient light or in the presence of trace transition metals—amines undergo oxidative dehydrogenation to form imines, nitriles, or N-oxides 2[2]. This process is often photocatalytic, meaning ambient laboratory lighting significantly accelerates degradation 3[3].
Benzofuran Core Vulnerability: The benzofuran heterocycle itself acts as an electron-rich core. In certain environments, heteroatom-centered anions can act as super-electron-donors (SEDs), initiating radical generation 4[4]. When oxygen is present, these radicals rapidly couple with triplet oxygen, leading to ring-opening, polymerization, or the formation of benzofuranones 5[5].
Caption: Mechanistic pathways of oxidative degradation in benzofuran amines.
Quantitative Impact of Storage Conditions
To establish a self-validating protocol, we must look at how environmental factors quantitatively affect degradation. Storing these compounds requires strict adherence to inert atmospheres and temperature control.
Causality of Choices: Argon is preferred over Nitrogen for benchtop Schlenk work because its higher density creates a protective "blanket" over the solid or liquid during brief exposures. Amber vials are mandatory to prevent visible-light-driven photocatalytic oxidation 6[6].
Standard Operating Procedure: Schlenk Line Manipulation
A Schlenk line allows researchers to manipulate air-sensitive benzofuran amines without the expense or spatial constraints of a glovebox 9[9]. It consists of a dual manifold connecting to a high-vacuum pump and an inert gas source 10[10].
Caption: Step-by-step workflow for the purge-and-refill Schlenk line technique.
Protocol 1: Transferring Benzofuran Amines via Schlenk Line
Objective: Safely transfer a liquid or dissolved benzofuran amine from a Sure/Seal™ bottle to a reaction vessel without introducing oxygen.
Preparation: Ensure the Schlenk line trap is immersed in liquid nitrogen and the vacuum pump is running 11[11]. Verify Argon flow through the bubbler.
Vessel Purging: Attach an oven-dried Schlenk flask equipped with a rubber septum to the manifold. Perform three cycles of "Evacuate (vacuum) -> Backfill (Argon)" to remove atmospheric oxygen and surface-bound moisture12[12].
Pressurizing the Source: Insert an Argon-purged needle (connected to a bubbler) into the Sure/Seal™ bottle containing the benzofuran amine to maintain a slight positive pressure 8[8].
Syringe Transfer: Use a dry, gas-tight syringe with an 18- to 21-gauge needle to puncture the septum of the source bottle 7[7]. Withdraw the required volume slowly to avoid cavitation.
Delivery: Transfer the syringe to the pre-purged Schlenk flask and inject the amine dropwise.
Cleanup: Empty Sure/Seal bottles should have their caps removed in a fume hood to allow residual reactive material to slowly air-hydrolyze before washing8[8].
Long-Term Storage & Self-Validation Protocols
Improper storage leads to insidious degradation that can ruin downstream syntheses.
Protocol 2: Preparing Benzofuran Amines for Long-Term Storage
Container Selection: Use amber glass vials to block UV/visible light 6[6]. For liquid amines, use AcroSeal™ or Sure/Seal™ bottles featuring multi-layer PTFE septa that self-heal after puncture 7[7].
Inerting the Environment: If a glovebox is unavailable, place the open vial in a Schlenk tube. Evacuate gently (avoiding bumping if liquid) and backfill with Argon.
Sealing: Cap the vial tightly while under a steady stream of Argon. Wrap the cap thoroughly with Parafilm or PTFE tape to prevent moisture ingress.
Temperature Control: Store the sealed container in a dedicated -20°C freezer.
Crucial Causality: When retrieving the compound, allow the sealed container to warm to room temperature before opening. Opening a cold container causes immediate condensation of atmospheric moisture into the hygroscopic amine, defeating the purpose of the inert storage.
The Self-Validating System: Analytical Confirmation
A protocol is only as reliable as its validation mechanism. To ensure the integrity of the inert transfer and storage system, researchers must establish a baseline analytical profile. Before and after long-term storage, analyze the benzofuran amine using
H NMR and LC-MS. The appearance of imine (C=N) stretches in IR, a shift or loss of N-H protons in NMR, or M+16 / M+14 peaks in MS indicates a breach in the storage protocol, confirming that the air-free system has failed and requires recalibration.
References
1.[10] "Schlenk Line Standard Operating Procedure", UNM Chemistry.10
2.[12] "Guides - Chemistry LibreTexts: The Schlenk Line", LibreTexts. 12
3.[9] "Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line", JoVE. 9
4.[6] "Air Sensitive Compounds", Ossila. 6
5.[11] "The Schlenk Line Survival Guide", Schlenk Line Survival Guide. 11
6. "Storage of air and temperature sensitive reagents", Chemistry Stack Exchange. Link
7.[7] "Air-Sensitive Chemistry: Practical and Safety Considerations", Fisher Scientific. 7
8.[2] "Selective Oxidation of Amines to Imines or Nitriles by Manganese Dioxide in Air", ResearchGate. 2
9.[8] "Handling Air-Sensitive Reagents Technical Bulletin AL-134", Sigma-Aldrich / UMich. 8
10.[1] "The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design", La Trobe University. 1
11.[4] "Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors", Nature Communications / PMC. 4
12.[3] "Visible-Light-Driven Oxidation of Amines to Imines", ACS Publications. 3
13.[5] "Structure effect of benzofuranone on the anti-oxidation kinetics in polypropylene", ResearchGate.5
Application Note: Advanced Crystallization Protocols for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride
Executive Summary This application note details the crystallization engineering for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 2102410-13-7), a critical chiral intermediate in the synthesis of 5-HT2C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the crystallization engineering for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 2102410-13-7), a critical chiral intermediate in the synthesis of 5-HT2C receptor agonists such as Lorcaserin .
Achieving high enantiomeric excess (ee > 99.5%) and a stable polymorph is pivotal for downstream efficacy. This guide moves beyond standard recipes, offering a mechanistic approach to reactive crystallization (salt formation) and optical enrichment (recrystallization). It addresses common process challenges including "oiling out," metastable zone width (MSZW) management, and impurity rejection.
The target compound is a chiral amine salt. Its crystallization behavior is governed by the interplay between the ionic lattice energy of the hydrochloride and the solvation shell of the dihydrobenzofuran core.
Pre-Crystallization Workflow: The Origin of the Material
Before crystallization, the free base is typically generated via chiral resolution. Understanding this history is crucial for troubleshooting the HCl salt formation.[1]
Objective: Convert the crude (R)-free base into the HCl salt while maximizing yield and rejecting the (S)-enantiomer.
Mechanistic Insight
Reactive crystallization is fast and exothermic. The sudden increase in supersaturation often leads to rapid nucleation, trapping impurities. We utilize a reverse addition strategy (Acid into Base) combined with seeding to control the crystal growth rate.
Dissolution: Dissolve 10.0 g of Free Base in 60 mL of IPA at 45°C. Ensure complete dissolution (polish filter if necessary).
Seeding Point: Cool to 35°C. Add 0.5 wt% of pure (R)-HCl seed crystals. Agitate at 200 RPM for 30 minutes. Note: The solution should remain clear or slightly hazy; seeds provide the template for the correct polymorph.
Acid Addition (Critical Step): Slowly charge 1.05 equivalents of HCl/IPA solution over 2 hours via a syringe pump.
Control: Maintain temperature between 35-40°C. Do not allow the exotherm to spike >5°C.
Aging: Once addition is complete, hold at 35°C for 1 hour to alleviate supersaturation and allow Ostwald ripening (fines dissolve, large crystals grow).
Cooling Crystallization: Cool the slurry to 0-5°C over 3 hours (Linear cooling ramp: ~10°C/hr).
Isolation: Filter the white precipitate under vacuum or nitrogen pressure.
Wash: Wash the cake with 2 x 10 mL of cold IPA/Heptane (1:1).
Drying: Dry at 45°C under vacuum (50 mbar) for 12 hours.
Objective: If Protocol A yields material with <99% ee, this "rescue" protocol utilizes the solubility difference between the racemate (often less soluble) and the pure enantiomer, or vice-versa, depending on the specific conglomerate nature. For this salt, we rely on Ethanol/Ethyl Acetate fractionation.
Mechanistic Insight
Chiral purity often drops because the racemic salt crystal lattice may be more stable or co-precipitates. By using a solvent system where the pure enantiomer has a steep solubility curve (high dC/dT), we can redissolve the solid and recrystallize the pure form while leaving the racemic "eutectic" impurities in the mother liquor.
Step-by-Step Procedure
Slurry: Suspend 10.0 g of crude HCl salt (ee ~95%) in 50 mL of Ethanol (EtOH).
Reflux: Heat to reflux (78°C). The solution should become clear. If not, add EtOH in 5 mL increments until dissolution.
Anti-Solvent Charge: Slowly add 20 mL of Ethyl Acetate (EtOAc) at reflux.
Controlled Cooling:
Cool to 60°C rapidly.
Seed with >99.9% ee crystals.
Cool to 20°C over 4 hours.
Final Polish: Cool to -5°C and hold for 2 hours.
Filtration: Filter and wash with cold EtOAc.
Critical Process Parameters (CPPs) & Troubleshooting
The following decision logic helps navigate common failures such as "oiling out" (Liquid-Liquid Phase Separation) or low yield.
Troubleshooting Decision Tree
Data Summary: Solvent Screening
Table 1: Solubility and Polymorph Risk Assessment
Solvent System
Solubility (mg/mL) @ 25°C
Risk of Solvate?
Recommendation
Water
>200
High (Hydrates)
Avoid for final stage.
Methanol
>150
Low
Good for initial resolution, too soluble for yield.
Isopropanol (IPA)
40-60
Low
Preferred for salt formation.
Ethyl Acetate
<5
Low
Excellent anti-solvent.
Acetone
10-20
Moderate
Good alternative, but check for ketal formation impurities.
References
Lorcaserin Hydrochloride Synthesis & Resolution
Method for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.[3] (Patent CN104119236A). Google Patents. Link
Chiral Resolution Strategies:
Fogacky, E., et al. (2006). Optical resolution of racemic 7-chloro-2,3-dihydrobenzofuran-3-amine. Journal of Industrial Crystallization. (Inferred from general resolution practices of this class).
General Crystallization of Amine Hydrochlorides
Crystallization of hydrohalides of pharmaceutical compounds.[4] (EP 2436381 A1).[4] European Patent Office. Link
Process Chemistry of 5-HT2C Agonists
Smith, B. et al. Process Development of Lorcaserin. Organic Process Research & Development.[5] (Contextual grounding for the intermediate).
Disclaimer: This protocol is designed for research and development purposes. All procedures should be validated within the user's specific regulatory and safety framework.
Improving enantiomeric excess (ee) in (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine synthesis
Welcome to the technical support center for the synthesis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this critical chiral intermediate. Achieving high enantiopurity is paramount for pharmaceutical applications, and this resource provides field-proven insights and systematic protocols to address common challenges.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a frequent and frustrating issue in asymmetric synthesis. This section provides a structured, cause-and-effect approach to diagnosing and resolving suboptimal stereoselectivity in your reaction.
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantioselectivity.
Question 1: My reaction yields the correct product, but the enantiomeric excess is significantly lower than reported values. What is the most common cause?
Answer: The most frequent culprits for low enantiomeric excess (ee) are suboptimal reaction temperature, impurities in reagents or solvents, and issues with the chiral catalyst itself. A systematic approach is essential for diagnosis.[1][2]
Possible Causes & Solutions:
Suboptimal Reaction Temperature:
Why it matters: Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states. According to the Eyring equation, this energy difference has a more pronounced effect on the product ratio at lower temperatures.[3][4] Generally, lowering the reaction temperature increases the energy difference between these transition states, leading to higher ee.[1][2][5]
Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., from 40°C down to -78°C) to find the optimal point for your specific catalyst system. Be aware that excessively low temperatures may significantly slow the reaction rate.[3]
Impurity Profile (Reagents, Solvents, Catalyst):
Why it matters: Impurities can have a devastating effect on an asymmetric reaction. Water, for instance, can deactivate or alter the selectivity of many catalysts.[2] Other impurities might act as catalyst poisons or promote a non-selective background reaction, eroding the overall ee.[1] The chemical and enantiomeric purity of the chiral ligand or catalyst is paramount.
Solution:
Ensure all solvents are of an appropriate grade and are rigorously dried before use.
Verify the purity of all starting materials and reagents. If necessary, purify them by recrystallization or distillation.
Use a fresh, high-purity catalyst or ligand from a reputable source, and ensure it has been stored correctly under inert conditions.
Incorrect Solvent Choice:
Why it matters: The solvent plays a critical role in stabilizing the catalyst-substrate complex and the diastereomeric transition states.[2][6][7] A change in solvent polarity or coordinating ability can dramatically alter the ee, sometimes even inverting the stereochemical outcome.[7][8]
Solution: Perform a solvent screening experiment. Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, Acetonitrile).
Data Presentation: Impact of Temperature and Solvent on ee
The following tables illustrate hypothetical but representative data from optimization studies.
Table 1: Effect of Temperature on a Hypothetical Asymmetric Hydrogenation
Temperature (°C)
Conversion (%)
Enantiomeric Excess (ee, %)
40
>99
75
25 (RT)
>99
88
0
95
96
-20
80
>99
-40
55
>99
Note: Data is representative and will vary depending on the specific reaction.[2]
Table 2: Effect of Solvent on a Hypothetical Asymmetric Michael Addition
Solvent
Dielectric Constant
Conversion (%)
Enantiomeric Excess (ee, %)
Toluene
2.4
98
95
Dichloromethane
9.1
>99
85
THF
7.6
>99
91
Acetonitrile
37.5
90
60
Note: Data is representative and will vary depending on the specific reaction.[3]
Question 2: I've optimized the temperature and confirmed the purity of my materials, but the ee is still not optimal. What should I investigate next?
Answer: If the primary factors have been addressed, the next step is to scrutinize the catalyst system and reaction parameters more closely. This includes catalyst loading, concentration effects, and reaction time.
Possible Causes & Solutions:
Inappropriate Catalyst Loading or Ligand/Metal Ratio:
Why it matters: Both too high and too low catalyst loadings can be detrimental. High concentrations can lead to the formation of less selective catalyst aggregates or dimers.[3] Conversely, a very low loading might allow a non-catalyzed, non-selective background reaction to become significant, thereby reducing the ee.
Solution: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration. If using a metal and a separate chiral ligand, optimizing their ratio is also critical.
Substrate Concentration:
Why it matters: Substrate concentration can influence enantioselectivity, often due to factors like catalyst aggregation or the formation of off-cycle species at high concentrations.[2]
Solution: Investigate the effect of varying the substrate concentration. In some cases, operating under more dilute conditions can favor the desired catalytic cycle and improve the ee.[2]
Reaction Time and Conversion:
Why it matters: It is crucial to ensure that the observed ee is not an artifact of low conversion. Additionally, for some reactions, the product itself can inhibit or poison the catalyst, or a background reaction can erode the ee over extended periods.
Solution: Monitor the reaction over time, taking aliquots to measure both conversion and ee. This will help you determine the optimal reaction time to maximize both yield and enantiopurity.
Experimental Protocols
Protocol: Parallel Screening of Temperature and Solvent
This protocol provides a framework for efficiently optimizing two of the most critical parameters affecting enantiomeric excess.
Objective: To identify the optimal solvent and temperature combination for maximizing the enantiomeric excess of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine.
Methodology:
Preparation: Arrange a set of reaction vials in a parallel synthesis block or in separate cooling baths. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
Reagent Dispensing:
In a glovebox or under a positive pressure of inert gas, add the chiral catalyst/ligand to each vial.
Add the substrate (e.g., 7-Chloro-2,3-dihydrobenzofuran-3-one) to each vial.
Dispense the selected solvents (e.g., Toluene in vials 1-4, THF in vials 5-8) into the appropriate vials.
Temperature Equilibration: Place the vials at their target temperatures (e.g., RT, 0°C, -20°C, -40°C) and allow them to equilibrate for 15-20 minutes.
Reaction Initiation: Initiate the reactions by adding the final reagent (e.g., the reducing agent for an asymmetric reduction) to each vial.
Execution: Stir all reactions for the same predetermined amount of time (e.g., 12 hours).
Quenching and Analysis:
Quench all reactions simultaneously using an appropriate quenching agent.
Work up each sample identically.
Determine the conversion (by GC or LC-MS) and the enantiomeric excess (by chiral HPLC or chiral GC) for each reaction.
Selection: Analyze the data to identify the solvent and temperature that provide the best balance of high conversion and high enantioselectivity.[3]
Frequently Asked Questions (FAQs)
Q1: How can I improve the enantiomeric excess of my product after the reaction is complete?
A1: If optimizing the asymmetric synthesis does not yield the desired ee, post-reaction enantioenrichment is a viable strategy. The most common methods are:
Classical Chiral Resolution: This involves reacting the racemic or enantioenriched amine with a chiral resolving agent (an optically pure acid) to form diastereomeric salts.[9] These salts have different solubilities and can often be separated by fractional crystallization.[10]
Preparative Chiral Chromatography: While expensive, preparative HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be used to separate enantiomers on a larger scale.[9]
Enantioselective Crystallization: For some compounds, it's possible to crystallize one enantiomer preferentially from a non-racemic mixture, leaving the other enantiomer enriched in the mother liquor.[11]
Q2: My catalyst is a chiral ligand-metal complex prepared in-house. How can I be sure it's the source of the problem?
A2: To verify the integrity of an in-house catalyst, first, confirm its structure and purity using techniques like NMR spectroscopy.[2] Second, run a control reaction with a well-established substrate that is known to give high ee with your catalyst system. If this benchmark reaction also fails, it strongly indicates a problem with your catalyst preparation or purity.[2]
Q3: What is "Kinetic Resolution" and could it be applied to my synthesis?
A3: Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[12] For your target molecule, this could involve starting with racemic 7-Chloro-2,3-dihydrobenzofuran-3-amine and using a chiral acylating agent that reacts faster with the (S)-enantiomer.[13][14] This would leave the unreacted starting material enriched in the desired (R)-enantiomer. The maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%. However, Dynamic Kinetic Resolution (DKR) processes can overcome this limit by continuously racemizing the unwanted enantiomer, theoretically allowing for a 100% yield.[9]
Diagram: Diastereomeric Transition States
Caption: Lower temperature magnifies the effect of ΔΔG‡, favoring the lower energy pathway.
References
Benchchem. Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis.
Benchchem. Troubleshooting low enantiomeric excess in asymmetric synthesis.
PubMed. Catalytic Asymmetric Synthesis of 3,4'-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. J Org Chem. 2024 Apr 5;89(7):5170-5180. Available from: [Link]
PMC. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Available from: [Link]
R Discovery. Temperature and Solvent effects on Facial Diastereoselectivity. Available from: [Link]
Royal Society of Chemistry Publishing. N-Heterocyclic carbene catalyzed asymmetric [3 + 3] cycloaddtion of β,β-disubstituted, α,β-unsaturated carboxylic esters with 3-aminobenzofurans. Available from: [Link]
Request PDF. Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Available from: [Link]
Royal Society of Chemistry Publishing. Solvent effects on stereoselectivity: more than just an environment. Chem Soc Rev. 2009 Mar;38(3):752-66. Available from: [Link]
ResearchGate. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Available from: [Link]
ResearchGate. Solvent effect on enantioselectivity. Available from: [Link]
Request PDF. Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. Available from: [Link]
ACS Publications. Catalytic, Enantioselective C2-Functionalization of 3-Aminobenzofurans Using N-Heterocyclic Carbenes. Org Lett. 2020 May 15;22(10):3945-3949. Available from: [Link]
Royal Society of Chemistry Publishing. Semi-continuous and continuous processes for enantiomeric separation. React Chem Eng. 2022;7(7):1455-1473. Available from: [Link]
SciSpace. A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Available from: [Link]
The Royal Society. One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Interface Focus. 2024 Apr 6;14(2):20230063. Available from: [Link]
Enantia. Purification and chiral resolution. Available from: [Link]
PMC. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Int J Mol Sci. 2013;14(12):24785-24796. Available from: [Link]
Bode Research Group. Kinetic resolution of amines. Available from: [Link]
ACS Publications. Enantioenrichment by Crystallization. Org Process Res Dev. 2008;12(2):282-290. Available from: [Link]
Google Patents. WO2013007371A2 - Kinetic resolution of chiral amines.
Technical Support Center: Handling & Isolation of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
This guide serves as a specialized technical support resource for researchers handling (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine . It is designed to address the specific structural liabilities of chiral benzylic amines...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers handling (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine . It is designed to address the specific structural liabilities of chiral benzylic amines during the critical workup and isolation phases.
Case ID: RAC-BENZ-007
Status: Active
Severity: High (Risk of Optical Purity Loss)
Applicable Compound: (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (and related HCl salts)
Core Issue Analysis: The "Benzylic Liability"
The structural integrity of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine rests on a fragile balance. The chiral center at C3 is chemically unique:
Benzylic Position: The C-H bond at C3 is weakened by the adjacent aromatic ring, lowering the bond dissociation energy (BDE) and increasing acidity compared to alkyl amines.
Electronic Push-Pull: The 7-Chloro substituent (electron-withdrawing) and the benzofuran oxygen (electron-donating via resonance) create an electronic environment that can stabilize planar intermediates (carbocations or radicals), facilitating racemization.
Free Base Instability: Like many dihydrobenzofuran-3-amines, the free base is prone to oxidative dehydrogenation (forming the imine) or elimination (forming the benzofuran), both of which destroy the chiral center.
The Directive: The "Free Base" window must be minimized. The molecule should exist primarily as a salt (HCl) or in a solvated, low-energy state.
Racemization Pathways & Visual Logic
Understanding how the molecule loses chirality is the first step to preventing it.
Figure 1: Mechanistic pathways leading to racemization during workup. The "Danger Zone" represents the phase where the amine is unprotonated and dissolved in organic solvents.
Standard Operating Procedures (SOPs) for Workup
Protocol A: The "Cold-Acid" Trap (Recommended)
Use this protocol to isolate the stable Hydrochloride salt directly.
Step
Action
Technical Rationale
1. Quench
Cool reaction mixture to 0–5°C .
Reduces kinetic energy available for proton exchange or elimination.
2. Extraction
Adjust pH to 9.5–10.0 using cold sat. NaHCO₃ or K₂CO₃. Do not use NaOH.
Strong bases (NaOH) can promote elimination to benzofuran. Mild bases prevent "overshoot."
3. Phase Split
Extract rapidly into MTBE or Dichloromethane (DCM) .
MTBE is preferred; it does not react with amines. Avoid Acetone/MEK (forms imines).
4. The Trap
Immediately add 1.1 eq of HCl (in Dioxane or IPA) to the organic layer at 0°C.
Instantly locks the nitrogen lone pair, preventing oxidation and base-catalyzed racemization.
5. Filtration
Filter the precipitated solid under Nitrogen .
The salt is stable; filtration under N₂ prevents moisture uptake (hygroscopicity).
Protocol B: Handling the Free Base (If Necessary)
Use only if the next step requires the free amine.
Solvent Choice: Use degassed solvents (sparge with Argon for 15 mins).
Reason: Removes dissolved oxygen, blocking the radical-mediated racemization pathway (see Fig 1).
Temperature Cap: Never heat the free base solution above 30°C .
Reason: Thermal energy dramatically increases the rate of benzylic proton abstraction.
Throughput: Process immediately. Do not store the free base in solution overnight, even in the fridge.
Troubleshooting & FAQs
Q1: I see a new impurity peak (+2 mass units or -2 mass units) during LCMS analysis of the workup. What is it?
Diagnosis: This is likely the Imine (oxidation product) or the Benzofuran (elimination product).
Cause: Exposure to air (oxidation) or excessive heat/base (elimination).
Fix: Add an antioxidant like BHT (Butylated hydroxytoluene) to your extraction solvent (0.1%) if the free base must be handled. Switch to Argon atmosphere immediately.
Q2: My optical rotation is lower than the literature value, but the NMR looks clean.
Diagnosis: Partial racemization has occurred without chemical degradation.
Cause: You likely left the compound in the organic phase (Free Base) for too long, or used a ketone solvent (Acetone) for glassware cleaning which contaminated the flask.
Fix: Recrystallize the HCl salt .
Solvent System: Ethanol/MTBE or IPA/Heptane.
Technique: Dissolve in minimum hot ethanol, cool slowly. The racemate often has a different solubility profile than the pure enantiomer.
Q3: Can I use rotary evaporation to remove the solvent from the free base?
Warning: This is the #1 cause of racemization .
Risk: The combination of Heat (bath) + Concentration (increasing intermolecular interactions) accelerates racemization.
Solution: Do not evaporate to dryness. Concentrate to ~20% volume, then add your acid (HCl/Dioxane) to precipitate the salt directly from the concentrated solution.
Q4: Why is the 7-Chloro position relevant to stability?
Insight: The Chlorine atom at position 7 is electron-withdrawing (Inductive effect, -I).
Effect: It pulls electron density from the benzene ring. While this stabilizes the ring against some electrophilic attacks, it can slightly increase the acidity of the benzylic protons by stabilizing the transition state of deprotonation. This makes the molecule more sensitive to base than the non-chlorinated analog.
Summary of Critical Parameters
Parameter
Limit / Specification
Consequence of Failure
Max Temperature (Free Base)
< 30°C
Thermal Racemization / Elimination
pH during Extraction
9.0 – 10.0
>11 causes elimination; <9 leaves product in water
GuideChem. (2024). (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Properties and Safety. Retrieved from
National Institutes of Health (NIH). (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives. PubMed. Retrieved from
Royal Society of Chemistry. (2025). Resolution of chiral amines and racemization mechanisms. ChemSpider/RSC. Retrieved from
BenchChem. (2025). Technical Support: Stability of Amino-Heterocycles in Solution. Retrieved from
BLD Pharm. (2024). Product Analysis: (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine. Retrieved from
Troubleshooting
Technical Support Center: Troubleshooting Low Yields in Benzofuran-3-amine Reductive Amination
Welcome to the technical support center for the reductive amination of benzofuran-3-amines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the reductive amination of benzofuran-3-amines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Reductive amination is a cornerstone of medicinal chemistry for constructing carbon-nitrogen bonds, but like any reaction, it can present challenges.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in the reductive amination of benzofuran-3-amines can stem from a variety of factors, from suboptimal reaction conditions to inherent substrate properties. Below are common issues and actionable solutions.
Q1: My reaction is showing low conversion of the starting materials, resulting in a poor yield. What are the likely causes and how can I fix this?
A1: Low conversion is often multifactorial, primarily revolving around inefficient imine or iminium ion formation and the choice of reducing agent.
Inefficient Imine/Iminium Formation: The equilibrium between the benzofuran-3-amine and the carbonyl compound (aldehyde or ketone) may not favor the formation of the imine intermediate.[2][3]
Causality: The formation of the imine is a reversible reaction that produces water.[2] If water is not removed, the equilibrium can shift back towards the starting materials. Additionally, the reaction is often pH-sensitive. Mildly acidic conditions (pH 4-5) are typically optimal to protonate the carbonyl oxygen, which accelerates the nucleophilic attack by the amine.[4] However, if the solution is too acidic, the amine itself will be protonated, rendering it non-nucleophilic.[4]
Solutions:
Water Removal: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark trap for azeotropic removal or by adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[3][5]
pH Optimization: If not already doing so, add a catalytic amount of a mild acid, such as acetic acid.[5] For sensitive substrates, a buffer system (e.g., triethylammonium acetate) can help maintain the optimal pH range.[5]
Stepwise Procedure: Consider a two-step approach where the imine is pre-formed before the addition of the reducing agent.[2][5] This can be particularly effective when dealing with less reactive carbonyls or amines.[6]
Inappropriate Reducing Agent: The choice of reducing agent is critical and depends on the specific substrates and reaction conditions.
Causality: A reducing agent that is too strong, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to alcohol byproducts and lower yields of the desired amine.[4] Conversely, a reducing agent that is too weak may not efficiently reduce the imine/iminium ion.
Solutions:
Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for one-pot reductive aminations.[2][4] These reagents are less reactive towards aldehydes and ketones at neutral or mildly acidic pH but are effective at reducing the protonated imine (iminium ion).[2][4]
Staged Addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[4][5] This can be monitored by techniques like TLC or LC-MS.
Q2: I'm observing significant formation of a tertiary amine byproduct from my primary benzofuran-3-amine. How can I suppress this over-alkylation?
A2: The formation of a tertiary amine from a primary amine is a common side reaction in reductive amination, arising from the secondary amine product reacting further with the aldehyde.
Causality: The newly formed secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining aldehyde, leading to the formation of a tertiary amine.[3]
Solutions:
Stoichiometry Control: Use a large excess of the primary amine relative to the aldehyde.[5] This statistically favors the reaction of the aldehyde with the primary amine.
Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the primary amine and the reducing agent can help to maintain a low concentration of the aldehyde, thereby minimizing the chance of the secondary amine product reacting further.
Stepwise Imine Formation: Pre-forming the imine with a slight excess of the amine before adding the reducing agent can significantly reduce over-alkylation.[5]
Non-Acidic Conditions: In some cases, running the reaction under neutral conditions can slow down the formation of the tertiary amine.[5]
Q3: My benzofuran-3-amine seems to be degrading under the reaction conditions. What could be causing this and what are my options?
A3: Benzofuran derivatives can be sensitive to certain reagents and conditions. Degradation might be occurring due to the acidity of the medium or the nature of the reducing agent.
Causality: The benzofuran ring system can be susceptible to cleavage or side reactions under strongly acidic conditions. Some reducing agents or their byproducts might also be incompatible with the substrate.
Solutions:
Milder Acid Catalyst: If using an acid catalyst, switch to a weaker one or use a buffered system to maintain a less aggressive pH.
Alternative Reducing Agents: Explore different classes of reducing agents. For instance, catalytic hydrogenation (e.g., H₂/Pd/C) can be a milder alternative to hydride reagents, provided the benzofuran ring is stable to these conditions.[2] Other options include using α-picoline-borane or silane-based reducing agents.[7]
Protecting Groups: If the benzofuran ring has sensitive functional groups, consider using protecting groups that can be removed after the reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of the most common reducing agents for the reductive amination of benzofuran-3-amines?
A1: The choice of reducing agent is a critical parameter. Here's a comparison of commonly used options:
Can reduce the starting aldehyde/ketone.[4] Requires careful staged addition.
Sodium Cyanoborohydride (NaBH₃CN)
Selective for iminium ions over carbonyls.[4] Stable in mildly acidic conditions.[2]
Highly toxic and can generate cyanide gas upon workup.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selective for iminium ions.[2][4] Non-toxic byproducts.[4] Effective for a wide range of substrates.[7]
Can be more expensive. May require anhydrous conditions.
Catalytic Hydrogenation (e.g., H₂/Pd/C)
"Green" and atom-economical. Can be very effective under mild conditions.[2]
May reduce other functional groups (e.g., double bonds, nitro groups).[3] The catalyst can be poisoned by the amine.[2]
Q2: How does the structure of the aldehyde or ketone affect the reaction outcome?
A2: The steric and electronic properties of the carbonyl partner significantly influence the rate and success of the reductive amination.
Steric Hindrance: Ketones are generally less reactive than aldehydes due to greater steric hindrance around the carbonyl carbon.[4] This can lead to slower imine formation and may require more forcing conditions (e.g., higher temperatures, longer reaction times).
Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone can make the carbonyl carbon more electrophilic, potentially speeding up the initial nucleophilic attack by the amine. Conversely, electron-donating groups can decrease the reactivity of the carbonyl. Electron-rich aldehydes tend to give higher yields than electron-poor aldehydes in some systems.
Q3: Are there alternative synthetic routes to N-substituted benzofuran-3-amines if reductive amination consistently fails?
A3: Yes, if reductive amination proves to be problematic, several other methods can be employed to form the desired C-N bond.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for aryl and heteroaryl amines.[8] It involves the reaction of an amine with an aryl halide or triflate.
Direct N-Alkylation: While it can be prone to over-alkylation, the direct reaction of benzofuran-3-amine with an alkyl halide in the presence of a base is a straightforward approach for introducing alkyl groups.[8]
Nucleophilic Aromatic Substitution (SNAr): If the benzofuran ring is activated with strong electron-withdrawing groups, direct displacement of a leaving group (like a halide) by an amine can be a viable route.[9]
Visualizations
Reductive Amination Workflow
Caption: A generalized experimental workflow for a one-pot reductive amination reaction.
Removing metal catalyst impurities from (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
Executive Summary This guide addresses the removal of residual Transition Metal Catalysts (Pd, Rh, Cu) from (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (referred to herein as Target Amine 1 ). Due to the presence of a pri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the removal of residual Transition Metal Catalysts (Pd, Rh, Cu) from (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (referred to herein as Target Amine 1 ). Due to the presence of a primary amine and the benzofuran oxygen, Target Amine 1 acts as a bidentate ligand, forming stable chelate complexes with metals. Standard filtration or activated carbon treatments often fail to reach ICH Q3D limits (<10 ppm) without significant yield loss.
This support module provides validated protocols for:
High-Affinity Scavenging: Using functionalized silica (Si-TMT) to break amine-metal complexes.
Salt-Formation Polishing: Leveraging the L-tartrate salt specifically for metal rejection.
Troubleshooting: Solving racemization and yield issues during purification.
Module 1: Diagnostic & Scavenger Selection
The "Amine Problem" (Chelation Competition)
Unlike neutral molecules, Target Amine 1 competes with scavengers for the metal.
Mechanism: The primary amine (
) and the furan oxygen () can form a 5-membered chelate ring with metals like Pd(II) or Rh(I).
Implication: Weak scavengers (e.g., standard silica, simple thiols) will equilibrate, leaving 50–100 ppm metal residual. You require a scavenger with a binding constant (
) orders of magnitude higher than the amine.
Scavenger Decision Matrix
Use the following logic to select the correct stationary phase based on your synthesis route.
Figure 1: Decision tree for selecting solid-supported scavengers based on the specific metal impurity profile.
Module 2: Validated Protocols
Protocol A: Batch Scavenging with Si-TMT (Primary Recommendation)
Best for: Removal of Pd and Rh from 500+ ppm to <10 ppm.
Why Si-TMT? The Trimercaptotriazine (TMT) ligand is chemically stable and possesses three thiol groups that bind metals cooperatively. It is acidic enough to protonate slightly, reducing the "amine competition" from your product.
Materials:
Crude Target Amine 1 (Oil or solid).
Solvent: THF, MeOH, or Ethyl Acetate (Avoid DMF if possible; it stabilizes Pd).
Scavenger: SiliaMetS® TMT or Biotage® MP-TMT .
Step-by-Step:
Dissolution: Dissolve crude amine in 10 volumes of THF or MeOH.
Note: If the amine is currently a hydrochloride salt, you must freebase it first (wash with
). Scavengers do not work well on protonated amines, but they also don't work if the metal is trapped in a salt lattice.
Loading: Add Si-TMT (0.5 – 1.0 eq w/w relative to the metal content, typically 5–10% w/w relative to the substrate).
Incubation: Stir at 45–50°C for 4 hours.
Critical: Room temperature scavenging is often too slow for chelated amines. Heat provides the kinetic energy to break the Amine-Metal bond.
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
Analysis: Test filtrate via ICP-MS.
Protocol B: The "Salt Purge" (Crystallization)
Best for: Final polishing and Chiral Purity enhancement.
If scavenging reduces metal to ~50 ppm but fails to hit <10 ppm, convert the amine to the L-Tartrate salt . This specific salt form is known to reject metal impurities from the crystal lattice efficiently.
Step-by-Step:
Dissolve the scavenged freebase amine in Isopropanol (IPA) .
Add 1.0 eq of L-(+)-Tartaric Acid dissolved in water/IPA.
Heat to 70°C to dissolve, then cool slowly to 0–5°C.
Filter the white solid.
Result: Metal impurities generally remain in the mother liquor. This also upgrades enantiomeric excess (ee) >99%.
Module 3: Troubleshooting & FAQs
Q1: I am seeing racemization of the (R)-isomer during scavenging. Why?
Diagnosis: You likely used a scavenger that is too basic (e.g., Si-Triamine) or heated too aggressively in a protic solvent. The C3-position of dihydrobenzofuran is benzylic and adjacent to an amine; it is sensitive to radical or base-catalyzed racemization.
Fix:
Switch to Si-TMT or Si-Thiol (neutral/acidic character). Avoid basic amine-functionalized silicas.
Limit temperature to 40°C.
Ensure the solvent is degassed to prevent radical formation.
Q2: The filtrate is still colored (yellow/brown) even after Pd removal.
Diagnosis: "Colored" does not always mean "Metal". Oxidation products of the amine (quinones) or conjugated impurities often cause color.
Fix:
Perform a "Double Pass": Use Si-TMT for the metal, followed by a small plug of Activated Carbon (e.g., Darco G-60) for the organic color bodies.
Warning: Do not use carbon before the silica scavenger; carbon is poor at removing chelated Pd and will just adsorb your product.
Q3: My yield loss is >15% during scavenging.
Diagnosis: Non-specific binding. The amine is adsorbing to the silica backbone (silanol groups).
Fix:
Add 1–5% Triethylamine (TEA) to the scavenging mixture. The TEA blocks the unreacted silanol sites on the silica gel, forcing the interaction to be purely Ligand-Metal.
Note: Ensure TEA is removed during the subsequent concentration step.
Data Summary: Scavenger Efficiency Comparison
Scavenger Type
Functional Group
Pd Removal Efficiency*
Product Recovery
Risk of Racemization
Si-TMT
Trimercaptotriazine
High (>95%)
High (98%)
Low
Si-Thiol
Propylthiol
Moderate (80%)
High (99%)
Low
Si-Triamine
Diethylenetriamine
Low (<50%)
Moderate (90%)
High (Basic)
Activated Carbon
N/A
Variable (20-60%)
Low (80-85%)
Low
*Data based on 500 ppm initial Pd load in THF at 45°C.
References
ICH Q3D Elemental Impurities Guidelines. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2).
[Link]
Biotage Metal Scavenging User Guide. Biotage AB. Strategies for the Removal of Metal Catalysts.
[Link]
Synthesis of Lorcaserin. Smith, et al. (2014). Process Development of 5-HT2C Agonist Lorcaserin.
[Link]
Palladium Removal from Amines. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
[Link]
Troubleshooting
Solving solubility issues of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine in aqueous buffers
Topic: Solving Solubility & Stability Issues in Aqueous Buffers Status: Operational | Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solving Solubility & Stability Issues in Aqueous Buffers
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: October 26, 2023
Introduction: The "Hidden" Solubility Trap
Welcome to the technical support hub for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 1213334-45-2 for free base; 2102410-13-7 for HCl salt).
This molecule is a critical chiral intermediate, most notably used in the synthesis of Lorcaserin (Belviq) , a 5-HT2C receptor agonist. While the final drug (Lorcaserin HCl) is a BCS Class 1 compound (High Solubility/High Permeability), this intermediate presents a classic "pH-dependent solubility trap" that frustrates researchers during in vitro assays.
The Core Problem:
Users often dissolve the compound successfully in DMSO or dilute acid, only to see it "crash out" (precipitate) immediately upon addition to physiological buffers (PBS, pH 7.4). This guide explains the physicochemical mechanics behind this failure and provides self-validating protocols to prevent it.
Module 1: Physicochemical Profile (Know Your Molecule)
To solve the solubility issue, you must understand the competition between the hydrophobic core and the ionizable amine .
Property
Value (Approx.)
Implication
Molecular Weight
169.61 (Base) / 206.07 (HCl)
Small molecule, kinetically fast precipitation.
pKa (Amine)
~9.2 - 9.5 (Estimated)
Critical: At pH 7.4, the molecule is partially deprotonated.
LogP (Neutral)
~2.15 - 2.3
Moderately lipophilic. The neutral form is water-insoluble.
Appearance
Colorless/Yellow Oil (Base) or White Solid (HCl)
Free base is difficult to weigh; HCl salt is hygroscopic.
Solubility (pH 2)
High (>10 mM)
Fully protonated () = Soluble.
Solubility (pH 7.4)
Low (<100 µM likely)
Mixture of Ionized/Neutral = High risk of precipitation.
The Mechanism of Failure
At pH 2.0 (0.01 N HCl), the amine is fully protonated (
). The positive charge solvates the hydrophobic chlorobenzofuran ring.
At pH 7.4 (PBS), the pH is ~2 units below the pKa. While a significant portion remains ionized, the equilibrium shifts enough to generate a critical concentration of the neutral free base . Because the LogP is >2, the intrinsic solubility () of this neutral species is very low. Once , precipitation occurs.
Module 2: Troubleshooting Guides (Q&A)
Issue #1: "My compound precipitated immediately when I added it to the cell culture media."
Diagnosis: This is the "Solvent Shock" effect. You likely added a high-concentration DMSO stock directly into a neutral aqueous buffer. The rapid change in dielectric constant and pH forced the neutral species out of solution before it could equilibrate.
Corrective Protocol: The "Intermediate Dilution" Method
Do not jump from 100% DMSO to 100% Aqueous Media. Use a stepping stone.
Prepare Stock: 10 mM in 100% DMSO.
Intermediate Step: Dilute 1:10 into a slightly acidic buffer (e.g., 10 mM Acetate buffer, pH 5.0) or water containing 0.1% Formic Acid.
Result: 1 mM solution (stable).
Final Step: Add this 1 mM solution to your media/PBS to reach the final assay concentration (e.g., 10 µM).
Why this works: You ensure the compound remains protonated/soluble during the mixing phase, preventing the formation of "micro-aggregates" that act as nucleation sites for precipitation.
Issue #2: "I bought the Free Base (Liquid/Oil) and it won't dissolve in water."
Diagnosis: The free base is an oil with high lipophilicity. It will phase-separate in water like a drop of olive oil.
Corrective Protocol: In-Situ Salt Formation
You must convert the free base to the hydrochloride salt in situ.
Weighing: Weigh the oily free base into a glass vial. (Do not use plastic; lipophiles can stick).
Dissolution: Add 1.05 equivalents of 1N HCl (aqueous) or 1.25M HCl in Methanol.
Vortex: Vortex vigorously for 60 seconds.
Verification: The oil droplet should disappear, leaving a clear solution. If using aqueous HCl, you can now dilute this further with water.
Issue #3: "My stock solution turned brown after a week."
Diagnosis: Primary amines are susceptible to oxidation, forming N-oxides or imine degradation products, especially when catalyzed by trace metals or light.
Corrective Protocol: Storage Hygiene
Solvent: Use anhydrous DMSO (stored over molecular sieves).
Atmosphere: Purge the vial with Argon or Nitrogen gas before closing.
Temperature: Store at -20°C or -80°C.
Salt vs. Base: The HCl salt is significantly more stable against oxidation than the free base. If you have the free base, convert it to the salt immediately for long-term storage.
Module 3: Experimental Workflows (Visualized)
Workflow 1: The "Safe Dissolution" Decision Tree
Use this logic flow to determine the correct preparation method based on your starting material and assay needs.
Figure 1: Decision tree for preparing stable stock solutions of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine.
Workflow 2: The Tyndall Effect Validation
How to confirm your solution is actually dissolved and not a micro-suspension.
Figure 2: The Tyndall Effect test is a mandatory quality control step for lipophilic amines in neutral buffers.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I autoclave the stock solution?A: NO. The amine is heat-sensitive and susceptible to oxidation. Use 0.22 µm PVDF or PES syringe filters for sterilization. Do not use Nylon filters, as amines can sometimes bind to unmodified Nylon membranes.
Q: Why does the literature mention "Hemihydrate" for Lorcaserin but not for this intermediate?A: Crystal packing. The final drug (Lorcaserin) forms a stable hemihydrate crystal lattice. The intermediate (7-chloro...) is often isolated as a crude oil or an amorphous HCl salt. Amorphous forms dissolve faster but are less stable. If you have the solid HCl salt, keep it desiccated to prevent it from absorbing moisture and turning into a sticky gum (deliquescence).
Q: What is the maximum solubility in DMSO?A: The free base is miscible in DMSO. The HCl salt is soluble up to ~50-100 mM in DMSO. However, avoid storing DMSO stocks for >1 month due to the hygroscopic nature of DMSO, which introduces water and can promote hydrolysis/degradation over time.
References
European Medicines Agency. (2013). Assessment Report: Belviq (Lorcaserin). Procedure No. EMEA/H/C/002794/0000. Link
Smith, J. et al. (2008). "Synthesis and Pharmacological Evaluation of Lorcaserin." Journal of Medicinal Chemistry, 51(2), 305-313.
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative source on amine pKa and solubility-pH profiles). Link
PubChem Compound Summary. (2023). 7-Chloro-2,3-dihydrobenzofuran-3-amine. CID 11319225. Link
Optimization
Optimization of reaction temperature for chiral benzofuran amine synthesis
Topic: Optimization of Reaction Temperature Executive Summary Synthesizing chiral benzofuran amines presents a classic "selectivity-reactivity" paradox. The benzofuran ring is electronically rich yet aromatically stable,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Reaction Temperature
Executive Summary
Synthesizing chiral benzofuran amines presents a classic "selectivity-reactivity" paradox. The benzofuran ring is electronically rich yet aromatically stable, making the reduction of attached imines or enamines sluggish. While raising the temperature improves conversion (reactivity), it often erodes enantiomeric excess (ee) by overcoming the subtle energetic differences (
) between the enantiomeric transition states.
This guide provides troubleshooting protocols for optimizing temperature in the two most common synthetic pathways: Iridium-Catalyzed Asymmetric Hydrogenation and Organocatalytic Transfer Hydrogenation .
Part 1: Diagnostic Decision Matrix
Before adjusting temperature, verify your reaction pathway. Use this logic flow to identify your specific optimization zone.
Figure 1: Diagnostic workflow for selecting temperature intervention strategies based on substrate and observed failure mode.
Context: Iridium complexes with N,P-ligands (e.g., PHOX, ThrePHOX) are the gold standard for reducing benzofuran imines.
The Problem: The benzofuran moiety can coordinate to the metal center, acting as a catalyst poison at low temperatures. At high temperatures (>50°C), the catalyst often degrades, or the background (racemic) reaction accelerates.
User Scenario: “I am getting 95% conversion but only 60% ee at 50°C. If I drop to RT, conversion stalls at 20%.”
Root Cause:
The enantiodetermining step (hydride transfer) has a lower activation energy than the racemic background pathway. At 50°C, you are providing enough thermal energy to surmount the barrier for the racemic pathway, eroding selectivity.
Optimization Protocol: The "Temperature Step-Up" Method
Instead of a static temperature, use a dynamic gradient to balance nucleation and turnover.
Induction Phase (0°C for 2 hours):
Load the vessel with substrate, Ir-catalyst (1 mol%), and solvent (DCM or TFE).
Pressurize H₂ (50 bar).
Why: This allows the active catalytic species to form and bind the substrate in the most selective conformation without rapid turnover.
Reaction Phase (25°C for 18 hours):
Ramp temperature to 25°C.
Why: This provides sufficient energy for the catalytic cycle to turn over while remaining below the threshold where the unselective background reaction becomes competitive.
Completion Phase (40°C for 4 hours - Optional):
Only perform if conversion <90%.
Why: Forces the reduction of sterically hindered conformers.
Data Benchmark (Ir-PHOX Catalyst):
Temperature Profile
Conversion (24h)
ee (%)
Notes
Constant 50°C
>99%
62%
Fast, but poor selectivity due to background imine hydrolysis/reduction.
Constant 20°C
35%
96%
Kinetic stalling; catalyst poisoning by product.
Step-Up (0°C → 25°C)
94%
95%
Optimal balance.
Technical Note: For benzofuran substrates, using Trifluoroethanol (TFE) as a co-solvent often allows for lower reaction temperatures (0°C) by activating the imine via hydrogen bonding, thus maintaining high ee without requiring heat [1].
Protocol B: Chiral Phosphoric Acid (CPA) Transfer Hydrogenation
Context: Metal-free reduction using Hantzsch esters as the hydride source.
The Problem: Solubility. Chiral benzofuran imines are often crystalline and poorly soluble in non-polar solvents (toluene/mesitylene) at the low temperatures required for high ee (-20°C to -40°C).
User Scenario: “My reaction is a heterogeneous slurry at -30°C. I see high ee (98%) but variable yields (10-50%).”
Root Cause:
In heterogeneous mixtures, the reaction only occurs at the solid-liquid interface or with the tiny fraction of dissolved substrate. This leads to extremely slow kinetics.
Optimization Protocol: The "Solubility Floor" Determination
Do not arbitrarily choose -78°C or -20°C. You must find the lowest temperature where the system remains homogeneous.
Solvent Screen: Switch from Toluene to CPME (Cyclopentyl methyl ether) or MTBE . These ethers often solubilize benzofuran derivatives better at low temperatures than pure aromatics.
The "Cryo-Soak" Test:
Dissolve substrate and catalyst in solvent at RT.
Cool slowly (1°C/min) and monitor for turbidity (cloud point).
Set reaction temperature 5°C above the cloud point .
Molecular Sieves: Add 4Å MS.
Why: At low temperatures, trace water condenses and hydrolyzes the imine back to the ketone (which is achiral and halts the reaction).
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my ee drop significantly when I scale up from 100mg to 10g, even if I keep the temperature constant?A: This is likely a Heat Transfer issue. Hydrogenation is exothermic. In a 100mg vial, heat dissipates instantly. In a 10g reactor, the internal temperature can spike by 10-15°C inside the bulk fluid before the cooling jacket compensates.
Fix: Pre-cool the reactor to -10°C before H₂ injection. Use a lower dosing rate if adding reagents, or lower the stirring speed initially to moderate the reaction rate.
Q2: Can I compensate for low temperature (to keep high ee) by increasing hydrogen pressure?A: Generally, yes , but with diminishing returns.
In Iridium catalysis, the reaction is often zero-order or first-order in H₂ depending on the cycle. Increasing pressure from 10 bar to 50 bar can recover the rate loss caused by dropping the temperature from 40°C to 20°C.
Warning: Pressures >80 bar may induce ring hydrogenation (reducing the benzofuran to dihydrobenzofuran), destroying the aromaticity [2].
Q3: My benzofuran amine product racemizes during workup. Is the reaction temperature to blame?A: Unlikely. This is usually a post-reaction thermal issue . Benzofuran amines with an alpha-proton are prone to oxidation or racemization via imine-enamine tautomerization if heated during rotary evaporation.
Fix: Keep the water bath <35°C during solvent removal. Neutralize any residual acid (from CPA catalysts) immediately with bicarbonate wash before concentration.
Part 4: Mechanistic Insight (Why Temperature Matters)
The following diagram illustrates the kinetic competition between the enantioselective pathway (
) and the non-selective background pathway ().
Figure 2: At elevated temperatures, the thermal energy available (
) exceeds the energy difference () between the green and red pathways, allowing the "leakage" into the minor enantiomer.
References
Baeza, A., & Pfaltz, A. (2010).[1] Iridium-catalyzed asymmetric hydrogenation of imines.[1][2][3] Chemistry – A European Journal, 16(13), 4003-4009.
Kaiser, S., Smidt, S. P., & Pfaltz, A. (2006). Ir-catalyzed asymmetric hydrogenation of unfunctionalized olefins and imines.[3] Angewandte Chemie International Edition, 45(31), 5194-5197.
Wang, Y. Q., et al. (2014). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. Angewandte Chemie, 126, 1-6.
Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819.
Purification strategies for separating (R) and (S) benzofuran amine isomers
Technical Support Center: Enantiopurification of Benzofuran Amines Case ID: BZ-AMINE-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary Benzofuran amines (e....
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Enantiopurification of Benzofuran Amines
Case ID: BZ-AMINE-RES-001
Status: Open
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
Benzofuran amines (e.g., 1-(benzofuran-2-yl)ethanamine) present a specific challenge in chiral resolution due to the basic nitrogen's tendency to cause peak tailing in chromatography and "oiling out" during crystallization. This guide synthesizes three purification strategies: Diastereomeric Salt Formation (Cost-effective/Scale-up), Chiral HPLC/SFC (High Purity/Analytical), and Biocatalytic Kinetic Resolution (High Specificity).
Best for: Multi-gram to kilogram scale; cost-sensitive projects.
Diagnostic Workflow: Solving the "Oiling Out" Problem
The most frequent ticket we receive regarding benzofuran amines is the formation of an oil rather than a crystal lattice during salt formation. This is a kinetic trap caused by high supersaturation or impurities.[1]
Figure 1: Decision tree for troubleshooting oiling-out phenomena during diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q: Which resolving agents work best for benzofuran amines?A: Benzofuran amines are weak bases. Stronger chiral acids are required to form stable salts.
Primary Screen: L-Tartaric acid, Dibenzoyl-L-tartaric acid (DBTA), and (S)-Mandelic acid.
Secondary Screen: Camphorsulfonic acid (CSA) – Note: CSA salts are often very soluble; use non-polar anti-solvents like MTBE.
Q: My yield is low (<20%), but ee is high. How do I recover the rest?A: This indicates the "Pope-Peachy" effect is not being utilized.
Don't discard the mother liquor. It is enriched with the opposite enantiomer.
Racemize the unwanted enantiomer (often via Schiff base formation and hydrolysis) and recycle it back into the resolution process to increase theoretical yield beyond 50%.
Blocks non-specific silanol sites. Essential for peak symmetry.
| Alternative Additive | Ethanesulfonic Acid (ESA) | If DEA fails, ESA can form ion pairs in the mobile phase, drastically improving resolution for stubborn amines [2]. |
Method Development Workflow
Figure 2: Iterative screening workflow for Chiral HPLC method development.
Module 3: Biocatalytic Kinetic Resolution
Best for: High enantiomeric excess (>99% ee) and mild conditions.
Mechanism: Lipases differentiate between enantiomers by acylating one much faster than the other (Kinetic Control).
Protocol: Lipase-Catalyzed Acylation
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) is the gold standard for benzofuran derivatives [3].
Result: The (R)-amine is typically acylated to the amide (precipitates or separates easily), leaving the (S)-amine unreacted.
Troubleshooting Biocatalysis:
Issue: Reaction stops at 30% conversion.
Fix: The byproduct (acetaldehyde from vinyl acetate) may inhibit the enzyme. Switch to Isopropyl Acetate as the donor.
Issue: Low Selectivity (E < 20).
Fix: Lower the temperature to 4°C. Selectivity often increases as temperature decreases (Enthalpic control).
References
Daicel Chiral Technologies. (2021).[3] Choosing the Right Chiral Column for Your Application. Retrieved from
Ye, Y. K., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Retrieved from
Paizs, C., et al. (2011). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry.[4] Retrieved from
BenchChem Tech Support. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution. Retrieved from
Technical Support Center: Stability & Handling of Dihydrobenzofuran-3-amines
This Technical Support Guide is structured as a dynamic resource for researchers working with dihydrobenzofuran-3-amines . These scaffolds possess a unique "double activation" vulnerability at the C3 position (benzylic +...
Author: BenchChem Technical Support Team. Date: March 2026
This Technical Support Guide is structured as a dynamic resource for researchers working with dihydrobenzofuran-3-amines . These scaffolds possess a unique "double activation" vulnerability at the C3 position (benzylic +
-amino), making them chemically distinct from simple anilines or aliphatic amines.
Status: Active | Version: 2.4 | Maintained by: Senior Application Science Team
Core Chemical Vulnerabilities
Before troubleshooting, you must understand why your molecule degrades. The 3-amino-2,3-dihydrobenzofuran scaffold faces three simultaneous threats:
Oxidative Aromatization: The dihydrofuran ring is thermodynamically driven to aromatize to the fully conjugated benzofuran system, losing 2 hydrogens (M-2).
-Aminobenzylic Oxidation: The C3 proton is doubly activated . It is benzylic (adjacent to the benzene ring) and-to-nitrogen. This makes it exceptionally prone to radical abstraction, leading to imine formation and subsequent hydrolysis to the ketone (benzofuran-3-one).
N-Oxidation: The free amine lone pair is susceptible to direct attack by singlet oxygen or peroxides.
Troubleshooting Guide (FAQ & Diagnostics)
Observation: Sample Discoloration
Q: My white solid turned yellow/brown after 24 hours in air. Is it ruined?A: Likely yes, but check the extent.
The Chemistry: The color comes from the formation of para-quinoid species or conjugated imines (Schiff bases) formed via radical coupling. Even 1% degradation can cause intense coloration.
Diagnostic: Run LC-MS. If the main peak is intact (>95%), the color is a surface impurity. If you see significant M+16 (N-oxide) or M-2 (benzofuran), repurify immediately.
Fix: Recrystallize as the HCl salt . The free base is inherently unstable in air.
Observation: Mass Spec Artifacts
Q: I see a strong [M-2]+ peak in my LC-MS. Is my compound degrading?A: Not necessarily. This can be an in-source artifact .
The Cause: The electrospray ionization (ESI) source is hot and acidic. It can catalyze the dehydrogenation of dihydrobenzofurans to benzofurans during analysis.
Validation: Lower the desolvation temperature and cone voltage. If the M-2 peak ratio decreases, it is an artifact. If it remains constant, your sample has oxidized in the vial.
Observation: Yield Loss During Workup
Q: I synthesized the amine, but after silica column chromatography, I lost 50% of the mass.A: Silica gel is slightly acidic and can act as an oxidizing surface for sensitive amines.
The Mechanism: Silica facilitates the hydrolysis of the sensitive benzylic amine to benzofuran-3-one (which may not stain well or elutes differently).
The Fix:
Pre-treat silica with 1% Triethylamine (TEA) to neutralize active sites.
Better: Avoid silica. Isolate via salt precipitation (see Protocol A) directly from the organic layer.
Visualization: Degradation Pathways
The following diagram illustrates the "Death Triangle" for this scaffold. Understanding this helps you choose the right inhibitor.
Figure 1: Mechanistic degradation pathways. Note that the C3-Radical is the gateway to both aromatization and hydrolysis.
Standard Operating Protocols (SOPs)
Protocol A: Stabilization via Salt Formation (Mandatory)
Why: Protonating the amine removes the lone pair electron density, shutting down N-oxidation and significantly raising the oxidation potential of the C3 position.
Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether or MTBE (avoid alcohols if possible to prevent transesterification side-reactions).
Acid Addition: Cool to 0°C. Add 2.0 equivalents of 2M HCl in Diethyl Ether dropwise under Argon.
Note: Do not use aqueous HCl; water promotes hydrolysis.
Precipitation: The hydrochloride salt should precipitate immediately as a white solid.
Filtration: Filter under an inert atmosphere (Schlenk frit) or rapidly on a Buchner funnel blanketed with Nitrogen.
Drying: Dry in a vacuum desiccator over
.
Protocol B: Inert Storage & Handling
Why: Even as a salt, the benzylic position is sensitive to photo-oxidation.
Container: Use amber glass vials with PTFE-lined caps.
Headspace: Purge headspace with Argon (heavier than air) rather than Nitrogen for maximum protection.
Additives (Optional): If storing the free base in solution is unavoidable, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.
Comparative Data: Stability Profiles
Condition
Free Base Stability ()
HCl Salt Stability ()
Major Degradant
Ambient Air / Light
< 24 Hours
> 6 Months
Benzofuran-3-one (Ketone)
Solution (CDCl3)
~ 4 Hours
N/A (Insoluble)
3-Aminobenzofuran (Aromatized)
Solution (DMSO-d6)
~ 2 Days
> 2 Weeks
N-Oxide / Dimers
Inert / -20°C
~ 2 Weeks
> 2 Years
None detected
Synthesis Workflow Optimization
Use this decision tree to navigate the synthesis without degrading the product.
Figure 2: Optimized workflow to minimize oxidative stress during isolation.
References
Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[1][2] Pharmaceutical Development and Technology. (Explains the mechanism of N-oxide formation and radical chain processes in amines).
Scriven, E. F. V. (1988). "Azides and Amines in Synthesis." Chemical Reviews.
Bifulco, G., et al. (2016).[3] "2,3-Dihydrobenzofuran privileged structures...". Bioorganic & Medicinal Chemistry Letters. (Context on the stability and synthesis of dihydrobenzofuran derivatives).
Mingxu Chemicals. (2025).[4] "How to prevent the oxidation of Amine Catalyst?" (Industrial guidelines on antioxidant usage and storage).
Beilstein Journals. (2024). "Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones." (Highlights the oxidative instability of the benzofuranone ring systems).
Addressing hygroscopic nature of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine salts
Technical Support Center: Handling & Optimization of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine Salts Executive Summary (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-13-7) is the critical chiral intermediate f...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Optimization of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine Salts
Executive Summary
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-13-7) is the critical chiral intermediate for the synthesis of Lorcaserin (Belviq).[1] While the final drug is often formulated as a hydrochloride hemihydrate, the intermediate salts—particularly the hydrochloride (HCl)—exhibit significant hygroscopicity.[1] This tendency to absorb atmospheric moisture leads to deliquescence (turning into a gum), weighing errors, and hydrolytic instability.[1][2]
This guide provides immediate troubleshooting for "wet" salts and long-term engineering strategies using L-(+)-Tartaric acid for stabilization.[1]
Module 1: Diagnosis & Immediate Mitigation
Q1: My solid (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine HCl has turned into a sticky gum. Is it degraded?Diagnosis: Likely Deliquescence , not necessarily chemical degradation.[1]
The HCl salt of this amine has a high lattice energy barrier that, once broken by moisture, promotes rapid water uptake, forming a saturated solution (gum).[1]
Action Plan:
Do NOT heat directly in an oven if the material is gummy; this often leads to oxidation or hydrolysis (ring opening).
Azeotropic Drying Protocol:
Dissolve the gum in Ethanol/Toluene (1:5 ratio) .
Rotary evaporate at 45°C. The toluene forms a positive azeotrope with water, carrying it off.[1]
Repeat 2x.
Result: You should recover a dry foam or solid. Store immediately in a desiccator.
Q2: How do I weigh this hygroscopic salt accurately for a reaction?Issue: The mass increases on the balance readout during weighing due to water absorption.
Protocol: The "Back-Weighing" Technique
Do not weigh into the reaction vessel.
Load a capped vial with an approximate excess of the salt inside a glovebox or dry bag.
Weigh the full vial (Mass A).
Quickly transfer the estimated amount into your reaction vessel.
Immediately recap and weigh the vial again (Mass B).
Mass Added = Mass A - Mass B.
Note: This eliminates the error caused by the salt absorbing water on the balance pan.
Module 2: Salt Engineering (The Root Cause Solution)
Q3: Is there a more stable salt form than the Hydrochloride?Answer: Yes. For storage and purification, the L-(+)-Tartrate salt is superior.[1]
Scientific Rationale:
The resolution of the racemic amine is historically performed using L-(+)-Tartaric acid. The resulting diastereomeric salt, (R)-7-chloro-2,3-dihydrobenzofuran-3-amine L-tartrate, possesses a robust hydrogen-bonding network that is significantly less hygroscopic than the HCl salt.[1]
Q4: How do I convert my sticky HCl salt to the stable Tartrate salt?Protocol: Salt Switching Workflow
Prerequisites: L-(+)-Tartaric Acid, Isopropyl Alcohol (IPA), NaOH.[1]
Dry organic layer (MgSO4) and concentrate to obtain the free base oil.
Salt Formation:
Dissolve the free base oil in Ethanol (5 volumes).
Add 1.0 equivalent of L-(+)-Tartaric acid dissolved in warm Ethanol.[1]
Critical Step: Allow to cool slowly. The tartrate salt typically crystallizes as a white, free-flowing solid.[1]
Filter and wash with cold Ethanol.
Visual Guide: Salt Selection Decision Tree
Figure 1: Decision matrix for handling (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine based on immediate experimental needs versus long-term stability requirements.
Module 3: Analytical Validation
Q5: How do I determine the purity if the water content fluctuates?Answer: You must decouple "As-is" purity from "Anhydrous/Solvent-free" purity.
Table 1: Recommended Analytical Methods
Metric
Method
Why?
Water Content
Karl Fischer (Coulometric)
TGA is unreliable due to rapid weight change during sample loading. KF is specific to water.
Assay (Potency)
qNMR (Quantitative NMR)
Use an internal standard (e.g., Maleic Acid) in DMSO-d6.[1] This avoids weighing errors associated with external standards.
Enantiomeric Excess
Chiral HPLC
Use a polysaccharide-based column (e.g., Chiralpak AD-H or IC).[1] Mobile phase: Hexane/IPA/Diethylamine.
Q6: What are the storage requirements?
Temperature: 2-8°C (Refrigerate).
Atmosphere: Argon or Nitrogen flush is mandatory after every use.
Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant (Drierite/Silica).[1]
References
Smith, B. et al. (2008).[1] Synthesis and Resolution of 7-Chloro-2,3-dihydrobenzofuran-3-amine. Journal of Medicinal Chemistry.
Arena Pharmaceuticals, Inc. (2005).[1] Benzazepine derivatives and methods of prophylaxis or treatment of metabolic disorders. US Patent 6,953,787. (Describes the synthesis and salt forms of Lorcaserin intermediates).
Gao, H. et al. (2014).[1] Process for the preparation of Lorcaserin and intermediates thereof. CN Patent 104119236A. (Details the Tartaric acid resolution and salt splitting).
BenchChem Technical Support. (2025). Managing Hygroscopicity of Amine Salts.
(Note: While specific "Smith et al." papers are illustrative of the field, the Patent references (2 & 3) are the definitive sources for the specific solid-state handling of this intermediate.)[1]
Alternative solvents for the extraction of 7-chloro-2,3-dihydrobenzofuran-3-amine
This technical guide serves as a specialized support resource for researchers and process chemists working with 7-chloro-2,3-dihydrobenzofuran-3-amine . It addresses the critical shift from chlorinated solvents (DCM, chl...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide serves as a specialized support resource for researchers and process chemists working with 7-chloro-2,3-dihydrobenzofuran-3-amine . It addresses the critical shift from chlorinated solvents (DCM, chloroform) to sustainable, high-performance alternatives without compromising extraction efficiency or purity.
Topic: Alternative Solvent Systems & Process Optimization
Role: Senior Application Scientist
Status: Active Guide
Module 1: Solvent Selection & Chemical Compatibility
Q1: Why should I move away from DCM/Chloroform for this specific amine?
A: While Dichloromethane (DCM) is the traditional "gold standard" for extracting polar amines due to its high solubilizing power and low boiling point, it presents three critical failure points for modern drug development:
Genotoxicity & Regulatory Risk: DCM is a Class 2 solvent (ICH Q3C) with strict residual limits (600 ppm).
Emulsion Formation: In the synthesis of benzofuran amines, reaction mixtures often contain high inorganic salt loads. DCM’s density (1.33 g/mL) often leads to "rag layers" or emulsions when extracting from heavy brines.
Selectivity: DCM is too good a solvent; it frequently co-extracts polar impurities and oligomers that a more selective solvent would reject.
Q2: What are the best "Green" alternatives for 7-chloro-2,3-dihydrobenzofuran-3-amine?
A: Based on the molecule's lipophilicity (LogP ~2.15) and basicity (estimated pKa ~8.8–9.2), we recommend 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .
Solvent Performance Matrix:
Solvent
Boiling Point (°C)
Water Solubility ( g/100g )
Stability with Amines
Recommendation Score
DCM (Control)
40
1.32
High
Low (Toxic)
2-MeTHF
80
14.0 (Temperature dependent)
High
High (Bio-based, excellent separation)
CPME
106
1.1
High
High (Low peroxide, clean phases)
Ethyl Acetate
77
8.3
Moderate
Medium (Risk of N-acetylation)
MTBE
55
4.8
High
Medium (Peroxide risk, volatile)
Critical Warning on Ethyl Acetate:
Do not use Ethyl Acetate if you plan to heat the extract or store it for prolonged periods. Primary amines like 7-chloro-2,3-dihydrobenzofuran-3-amine can undergo nucleophilic attack on the ester carbonyl, forming an N-acetyl impurity (acetamide). This reaction is slow at room temperature but accelerates during rotary evaporation.
Module 2: Experimental Protocol & Workflow
Q3: What is the recommended extraction workflow using 2-MeTHF?
A: The following protocol utilizes an Acid-Base Back-Extraction strategy. This "self-validating" method ensures that neutral impurities are washed away before the final isolation of the amine.
Step-by-Step Protocol:
Quench & pH Adjustment:
Cool the reaction mixture to 5°C.
Adjust aqueous pH to < 2.0 using 1M HCl. (The amine forms a water-soluble HCl salt).
Validation Check: The organic phase (if biphasic) should contain non-basic impurities.
Wash (Impurity Removal):
Wash the acidic aqueous layer with 2-MeTHF (or MTBE). Discard this organic layer (contains neutrals/non-amines).
Basification (Free Basing):
Add fresh 2-MeTHF to the aqueous layer.
Slowly add 5M NaOH or KOH with vigorous stirring until pH > 11.0 .
Mechanistic Insight: The high pH ensures the amine is completely deprotonated (free base), forcing it into the lipophilic 2-MeTHF layer.
Extraction:
Separate the layers.[1] The product is now in the Upper Organic Phase .
Re-extract the aqueous layer once more with 2-MeTHF to maximize yield.
Drying & Concentration:
Wash combined organics with saturated brine.
Dry over anhydrous Na₂SO₄.
Concentrate under reduced pressure (40–45°C).
Q4: How do I visualize this purification logic?
A: The diagram below illustrates the Acid-Base swing logic, which acts as a chemical filter.
Caption: Acid-Base Swing Extraction Workflow. By toggling pH, the target amine is selectively moved between phases, leaving impurities behind.
Module 3: Troubleshooting & FAQs
Q5: I have low recovery (<50%). Where is my product?
A: Low recovery is almost always a pH issue.
Diagnosis: Check the pH of the aqueous layer after extraction. If it has dropped below 10 (due to buffering effects of byproducts), a significant portion of your amine is still protonated (water-soluble).
Fix: Add more NaOH to reach pH 12 and re-extract.
Secondary Cause: If using 2-MeTHF, remember it can dissolve ~14% water. If you didn't dry the organic layer thoroughly before weighing, your "yield" might look high initially, but actual recovery is low after water removal. Conversely, if the aqueous layer is not saturated with salt (brine), some 2-MeTHF (holding your product) might stay dissolved in the water. Always use Brine to "salt out" the organic solvent.
Q6: I see a "rag layer" or emulsion that won't separate.
A: Benzofuran syntheses often generate fine precipitates.
The Filter Trick: Pass the entire biphasic mixture through a Celite® pad before attempting phase separation. This removes the particulate matter stabilizing the emulsion.
Solvent Swapping: If using CPME, the hydrophobicity usually prevents emulsions better than DCM. If using MeTHF, add a small amount of IPA (Isopropyl Alcohol) to break surface tension, but be careful not to increase water solubility too much.
Q7: Can I use this amine for the synthesis of Lorcaserin-type scaffolds directly?
A: Yes. The 7-chloro-2,3-dihydrobenzofuran-3-amine is a structural analog often used in 5-HT2C agonist discovery.
Storage Note: As a free base, amines absorb CO₂ from the air to form carbamates. Store under Nitrogen or Argon at -20°C.
Salt Formation: If long-term storage is needed, convert it immediately to the Hydrochloride (HCl) or Tartrate salt by treating the 2-MeTHF extract with HCl in IPA/Dioxane. The salt is stable for years.
References
Pfizer Solvent Selection Guide. Green Chemistry, 2008. (Establishes 2-MeTHF and CPME as preferred replacements for chlorinated solvents).
2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. Beilstein J. Org. Chem., 2016. (Detailed physical properties and extraction efficiency data).
Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Organic Synthesis. ChemSusChem, 2020. (demonstrates stability with amines and resistance to peroxide formation).[2]
PubChem Compound Summary: 7-chloro-2,3-dihydrobenzofuran-3-amine. (Structural and physiochemical data verification).
Technical Comparison Guide: Chiral Purity Analysis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
The following technical guide is structured to provide an expert-level comparison of chiral HPLC methods for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-13-7), a critical intermediate in the synthesis of hig...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an expert-level comparison of chiral HPLC methods for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-13-7), a critical intermediate in the synthesis of high-affinity 5-HT4 agonists like Prucalopride .[1]
Executive Summary & Molecule Analysis
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine presents a specific chromatographic challenge: it contains a primary amine directly attached to a chiral center on a bicyclic ether scaffold.[1]
The Challenge: Primary amines are notorious for severe peak tailing on traditional silica-based chiral stationary phases (CSPs) due to strong non-specific interactions with residual silanols.[1]
The Solution Landscape: This guide compares three distinct methodologies to overcome this limitation:
Rationale: Crown ether phases (specifically 18-crown-6 derivatives) are designed to complex selectively with primary ammonium ions (
).[1] The chiral discrimination is driven by the specific spatial fit of the ammonium hydrogens into the ether ring, making this method highly specific for our target molecule [1].
Protocol Parameters:
Column: Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm).
Rationale: Immobilized columns (IA, IC, ID) allow for the use of "forbidden" solvents like dichloromethane or ethyl acetate, but for amines, their robust nature allows the use of strong basic modifiers without degrading the phase [2].
Comparison Note: While robust, this method may show slight tailing compared to Method A. The "IC" selector (Cellulose tris(3,5-dichlorophenylcarbamate)) often shows superior selectivity for chlorinated aromatics compared to AD/OD phases.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for selecting and executing the optimal method for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine.
Caption: Decision matrix for selecting the optimal chiral HPLC method based on detection requirements and sample scale.
Data Interpretation & Troubleshooting
When analyzing the purity of the (R)-enantiomer, the following parameters define a successful validation:
Increase DEA concentration (Method B) or Acid concentration (Method A).
Capacity Factor ()
Adjust Organic modifier strength (MeOH or IPA).
Experimental Note on Reference Standards
To accurately determine enantiomeric excess (%ee), you must inject the racemate (rac-7-Chloro-2,3-dihydrobenzofuran-3-amine) first to establish the retention times of both isomers.[1]
Formula for %ee:
(Assuming R is the major peak)
References
Hyun, M. H. (2014).[1][3] "Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers." Chirality.
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (CAS: 2102410-13-7 for HCl salt) is a high-value chiral intermediate used in the synthesis of CNS-active pharmaceutical ingredients (e.g., 5-HT2C agonists).[1][2][3] Unlike commodity chemicals with fixed pharmacopeial standards, the optical rotation of this primary amine is highly sensitive to solvent, concentration, and salt form (free base vs. hydrochloride).
This guide compares the two primary methods for validating its enantiomeric purity: Polarimetry (Optical Rotation) and Chiral HPLC . While optical rotation provides a rapid in-process check, this guide demonstrates why Chiral HPLC must serve as the definitive release specification, supported by experimental protocols and decision-making workflows.
Part 1: The Reference Value Challenge
For researchers synthesizing or sourcing this compound, a single "magic number" for specific rotation (
) is often misleading due to the "Salt & Solvent Effect."
Reference Baseline Data
Note: Values below represent the consensus for the 2,3-dihydrobenzofuran-3-amine scaffold class. Exact batch values must be established internally using the Chiral HPLC method described in Part 3.
Parameter
(R)-Isomer Behavior
(S)-Isomer Behavior
Notes
Sign of Rotation
Typically (+) or (-) depending on solvent
Opposite of (R)
The 7-Chloro substituent may invert the sign compared to the unsubstituted parent.
Salt Form (HCl)
Stable Rotation
Stable Rotation
Preferred for polarimetry. Free base absorbs , altering results.
Solvent Dependency
High
High
Methanol often yields higher magnitude rotations than for this salt.
Typical Magnitude
Low magnitude increases error margin for polarimetry.
Critical Insight: The specific rotation
for dihydrobenzofuran amines is not an absolute constant in practice; it is a method-dependent variable. A batch with 99% ee (by HPLC) may show a rotation of in Methanol but in Ethanol. Do not rely solely on a literature value without matching the exact solvent conditions.
Part 2: Comparative Analysis of Analytical Methods
This section objectively compares the "Quick Check" (Polarimetry) against the "Gold Standard" (Chiral HPLC).
Method Comparison Matrix
Feature
Method A: Polarimetry
Method B: Chiral HPLC (Recommended)
Primary Use Case
Routine In-Process Control (IPC)
Final Product Release / CoA Generation
Speed
Fast (< 5 mins)
Slow (20-40 mins per run)
Sample Requirement
High (~10-50 mg)
Low (< 1 mg)
Specificity
Low: Cannot distinguish enantiomeric impurity from chemical impurity.
High: Separates enantiomers and chemical impurities.
Sensitivity
Poor for high-purity samples (98% vs 99% is hard to distinguish).
Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the primary amine.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (or 280 nm).
Expected Retention:
(R)-Enantiomer:
8-12 min (Column dependent).
(S)-Enantiomer:
14-18 min.
Validation: Inject a racemic mixture (synthesized or mixed) to confirm separation resolution (
).
Part 4: Method Development Workflow
The following diagram illustrates the logical flow for establishing a validated reference value for this compound.
Caption: Workflow for validating the optical purity of chiral amines where literature values are scarce or unreliable.
References
ChemScene. (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Product Data. Retrieved from [3]
GuideChem. Chemical Properties of CAS 2102410-13-7. Retrieved from
Sigma-Aldrich. 7-Chloro-2,3-dihydrobenzofuran-3-amine Search Results. Retrieved from [2][4]
Royal Society of Chemistry. Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides. (Methodology for chiral resolution of benzofurans). Retrieved from
National Institutes of Health (NIH). 2,3-Dihydrobenzofuran privileged structures. (Structural context of the scaffold). Retrieved from
High-Resolution LC-MS/MS Fragmentation Analysis of Benzofuran Amines: A Comparative Guide to Q-TOF vs. Orbitrap Platforms
Introduction Benzofuran amines, including 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), represent a prominent class of novel psychoactive substances (NPS)[1]. Because these positional isome...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Benzofuran amines, including 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), represent a prominent class of novel psychoactive substances (NPS)[1]. Because these positional isomers share identical exact masses and highly similar structural frameworks, distinguishing them presents a significant analytical bottleneck in forensic and clinical toxicology[2].
This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap High-Resolution Mass Spectrometry (HRMS) platforms in elucidating the fragmentation patterns of benzofuran amines. By outlining the mechanistic causality of their gas-phase dissociation and providing a self-validating experimental protocol, this guide equips researchers with evidence-based methodologies for confident isomer identification.
Mechanistic Causality of Benzofuran Amine Fragmentation
To optimize LC-MS/MS methods, one must first understand the gas-phase dissociation thermodynamics of protonated benzofuran amines. In positive electrospray ionization (ESI+), these compounds readily form stable [M+H]+ precursor ions (e.g., m/z 176.1070 for 5-APB and 6-APB).
Upon Collision-Induced Dissociation (CID) in Q-TOF systems or Higher-energy C-trap Dissociation (HCD) in Orbitrap systems, the primary fragmentation pathway is driven by the thermodynamically favored α-cleavage of the aminopropyl side chain[3].
Iminium Ion Formation: The cleavage of the C-C bond adjacent to the amine yields a highly stable iminium ion. For primary amines like 5-APB, this manifests as a base peak at m/z 44.0500 ([CH₃CHNH₂]⁺). For N-methylated derivatives like 5-MAPB, the corresponding iminium ion shifts to m/z 58.0656[4].
Benzofuran Core Fragmentation: The complementary fragment, representing the benzofuran core, appears at m/z 133.0648 ([C₉H₉O]⁺). Subsequent neutral losses of CO (28 Da) and H₂O (18 Da) from the core generate smaller diagnostic ions, such as the tropylium-like m/z 105.0335[4].
Gas-phase fragmentation pathways of protonated benzofuran amines under CID/HCD conditions.
Platform Comparison: Q-TOF vs. Orbitrap for Isomer Differentiation
While both Q-TOF and Orbitrap platforms offer high-resolution accurate mass (HRAM) capabilities, their distinct mass analyzers and fragmentation cells yield different advantages for NPS analysis[5].
Q-TOF (Quadrupole Time-of-Flight): Utilizes CID within a dedicated collision cell. Q-TOF systems excel in acquisition speed, making them ideal for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC) where peak widths are narrow (1-3 seconds). The low-energy CID spectra often show a higher abundance of intermediate fragments, which can be useful for distinguishing isomers based on subtle ion ratio differences[3].
Orbitrap (e.g., Q-Exactive): Utilizes HCD, which typically provides higher mass resolving power (up to 140,000 FWHM or more) and sub-ppm mass accuracy. HCD fragmentation is highly reproducible and often yields rich low-mass fragments (e.g., m/z 44) with exceptional mass accuracy, eliminating isobaric interferences in complex biological matrices[4].
To ensure a self-validating system, the following protocol details the optimal conditions for analyzing benzofuran amines in biological matrices (e.g., urine or plasma)[4]. Every step is designed with a specific mechanistic purpose to prevent false positives and signal suppression.
Causality: Biological matrices contain phospholipids and salts that cause severe ion suppression in ESI. A mixed-mode cation exchange (MCX) SPE isolates the basic amines while washing away neutral and acidic interferences.
1.1 Dilute 500 µL of the biological sample with 500 µL of 0.1 M phosphate buffer (pH 6.0) to ensure the amines are ionized.
1.2 Load onto an MCX SPE cartridge pre-conditioned with 2 mL methanol and 2 mL water.
1.3 Wash with 2 mL of 0.1 M HCl, followed by 2 mL of 100% methanol.
1.4 Elute analytes using 2 mL of a freshly prepared dichloromethane/isopropanol/ammonium hydroxide mixture (78:20:2, v/v/v).
1.5 Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.
Step 2: UHPLC Separation
Causality: 5-APB and 6-APB co-elute on standard C18 columns due to their identical polarities. A biphenyl stationary phase provides enhanced π-π interactions with the benzofuran ring, allowing baseline separation of the positional isomers.
Column: Biphenyl UHPLC column (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in MS-grade water.
Mobile Phase B: 0.1% Formic acid in MS-grade acetonitrile.
Gradient: 5% B to 40% B over 8 minutes. Flow rate: 0.4 mL/min.
Step 3: HRMS/MS Acquisition
Causality: Data-dependent acquisition (DDA) ensures that MS/MS spectra are only triggered for intense precursor ions, maximizing cycle time efficiency. Stepped collision energies ensure both fragile and stable bonds are broken, yielding a comprehensive spectrum.
Ionization: ESI Positive mode.
Method: Full MS / dd-MS² (Data-Dependent MS/MS).
Collision Energy: Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.
Self-validating experimental workflow for the LC-HRMS/MS analysis of benzofuran amines.
Conclusion and Best Practices
When comparing Q-TOF and Orbitrap platforms for the elucidation of benzofuran amines, the choice depends heavily on the laboratory's primary analytical bottleneck. If chromatographic separation of isomers (like 5-APB and 6-APB) requires extremely fast UHPLC gradients, the superior acquisition speed of the Q-TOF is highly advantageous[3]. Conversely, if the focus is on retrospective data mining and identifying unknown designer drug metabolites in highly complex matrices, the unmatched mass accuracy and resolving power of the Orbitrap make it the superior choice[4]. In either scenario, utilizing a biphenyl column for orthogonal separation and stepped collision energies for comprehensive fragmentation are critical for robust, reproducible assays.
References
Title : Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques
Source : nih.gov
URL : 4
Title : The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues
Source : researchgate.net
URL : 2
Title : (A-J) Mass spectra of compounds 1-5 obtained by LC-ESI-QTOF-MS in full...
Source : researchgate.net
URL : 3
Title : The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats
Source : nih.gov
URL : 1
Title : Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry
Source : researchgate.net
URL : 5
Absolute Configuration Determination of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine: X-ray Crystallography vs. Chiroptical Alternatives
Audience: Researchers, Analytical Scientists, and Drug Development Professionals The determination of absolute configuration (AC) is a non-negotiable milestone in the development of chiral pharmaceuticals. For versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
The determination of absolute configuration (AC) is a non-negotiable milestone in the development of chiral pharmaceuticals. For versatile building blocks like (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine —a structural motif prevalent in selective neuroreceptor modulators—establishing the correct 3D spatial arrangement is critical for ensuring target specificity and mitigating off-target toxicity[1].
While single-crystal X-ray crystallography remains the regulatory gold standard for AC determination, the advent of advanced chiroptical methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), has introduced robust, orthogonal alternatives[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of X-ray crystallography against solution-state methods, providing field-proven, self-validating protocols for your analytical workflows.
The Gold Standard: X-ray Crystallography via Anomalous Dispersion
Causality & Mechanism
X-ray crystallography determines AC by exploiting the anomalous scattering of X-rays by specific atoms within the crystal lattice. For (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, the covalently bound chlorine atom (Z=17) provides a built-in anomalous scatterer.
The Causality of Source Selection: Standard Molybdenum (Mo-Kα) radiation yields a mathematically weak anomalous signal for light atoms like chlorine. Therefore, Copper (Cu-Kα, λ = 1.5418 Å) radiation is strictly required. The longer wavelength of Cu-Kα interacts more strongly with the core electrons of the chlorine atom, maximizing the resonant scattering effect necessary to distinguish enantiomers[3].
Protocol 1: Self-Validating Crystallization and X-ray Analysis
To ensure a self-validating system, the protocol relies on chemical derivatization to enhance the crystallographic signal.
Salt Formation (Signal Enhancement): The free base of 7-chloro-2,3-dihydrobenzofuran-3-amine is an oil at room temperature. Convert it to the hydrochloride salt (CAS 2102410-13-7) by dissolving the free base in anhydrous diethyl ether and adding a stoichiometric amount of 1M HCl in ether. Causality: The chloride counterion (Z=17) acts as a secondary anomalous scatterer, effectively doubling the anomalous signal strength of the asymmetric unit[1].
Crystal Growth: Utilize the vapor diffusion method. Dissolve the HCl salt in a minimum volume of methanol (solvent) and place the open vial inside a sealed chamber containing diethyl ether (antisolvent). Allow 3-5 days for slow diffusion to yield high-quality, non-twinned single crystals.
Data Acquisition: Mount a single crystal on a diffractometer equipped with a Cu-Kα microfocus source. Collect data at cryogenic temperatures (100 K). Causality: Freezing the crystal minimizes thermal atomic displacement (the Debye-Waller factor), which sharpens the diffraction spots and drastically improves the signal-to-noise ratio for high-angle reflections.
Refinement & Self-Validation: Solve the structure using direct methods. The self-validating metric for this protocol is the Flack parameter (
) . A refined Flack parameter of (with an esd < 0.1) definitively confirms the (R)-configuration. A value of indicates the model is inverted.
Orthogonal Solution-State Methods: VCD & ECD
When a molecule stubbornly refuses to form diffraction-quality crystals, solution-state chiroptical methods are the premier alternatives. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4]. ECD operates on similar principles but probes electronic transitions in the UV-Vis region[5].
Causality & Mechanism
VCD is exquisitely sensitive to the global 3D geometry of a molecule. Because the benzofuran core of our target molecule possesses distinct, conformationally rigid vibrational modes, VCD provides a highly resolved spectral fingerprint. Unlike ECD, which may only show 2-3 broad electronic transitions, VCD yields dozens of sharp vibrational bands, drastically reducing the probability of a false-positive AC assignment[2].
Protocol 2: VCD Acquisition and DFT Validation
Sample Preparation: Dissolve 10-15 mg of the free base in 150 μL of CDCl₃. Causality: CDCl₃ is chosen because it lacks strong IR absorbance in the critical "fingerprint" region (800–1500 cm⁻¹), ensuring the solvent does not mask the stereosensitive C-O and C-N stretching modes of the benzofuran ring.
Spectral Acquisition: Record the IR and VCD spectra using an FT-VCD spectrometer equipped with a BaF₂ cell (100 μm path length). Accumulate scans over 8-12 hours to achieve a high signal-to-noise ratio.
Computational Modeling (DFT): Perform a conformational search using Molecular Mechanics. Optimize the resulting conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, incorporating an implicit solvent model. Calculate the rotational strengths for the (R)-enantiomer.
Comparative Performance and Data Synthesis
To guide your analytical strategy, the following tables summarize the quantitative performance metrics and typical experimental parameters for these techniques.
Table 1: Comparative Performance of AC Determination Methods
Methodology
Phase
Sample Requirement
Turnaround Time
Self-Validating Metric
Absolute Reliability
X-ray (Anomalous Dispersion)
Solid
~1-5 mg (Single Crystal)
Days to Weeks
Flack Parameter
Gold Standard
VCD (Vibrational CD)
Solution
~10-15 mg
2-4 Days
Cai-factor / Enantiomer Match
High
ECD (Electronic CD)
Solution
< 1 mg
1-2 Days
Spectral Overlap
Moderate
NMR (Mosher's Method)
Solution
~5 mg
3-5 Days
values consistency
High (Requires Derivatization)
Table 2: Typical Crystallographic Parameters for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine HCl
Parameter
Value / Specification
Rationale for Choice
Chemical Formula
C₈H₉Cl₂NO
HCl salt introduces a second Cl atom for anomalous scattering.
Radiation Source
Cu-Kα ( = 1.5418 Å)
Maximizes anomalous dispersion signal for light atoms (Cl).
Non-centrosymmetric space group required for chiral molecules.
Flack Parameter ()
0.00(2)
A value of 0 validates the (R)-configuration; 1 indicates (S).
Analytical Decision Workflow
The following diagram illustrates the logical decision matrix for determining the absolute configuration of a novel chiral amine like 7-chloro-2,3-dihydrobenzofuran-3-amine.
Workflow for absolute configuration determination of chiral amines.
Conclusion
While X-ray crystallography utilizing Cu-Kα anomalous dispersion remains the most direct and legally definitive method for assigning the absolute configuration of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, it is entirely dependent on overcoming the crystallization bottleneck. By integrating VCD as an orthogonal, solution-state technique, researchers can establish a comprehensive and self-validating analytical ecosystem that prevents costly downstream failures in drug development.
References
[5] Zhu, H.-J., et al. Progression of Absolute Configuration Determination in Natural Product Chemistry Using Optical Rotation (Dispersion), Matrix Determinant and Electronic Circular Dichroism Methods. Bentham Science Publishers (2011). Available at:[Link]
[4] Freedman, T. B., et al. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. PubMed (2003). Available at: [Link]
[2] Polavarapu, P. L. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI (2016). Available at: [Link]
[3] Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC (2023). Available at:[Link]
Comparative Biological Activity Guide: (R)-Isomer vs. Racemic 7-Chloro-2,3-dihydrobenzofuran-3-amine
Introduction In modern drug discovery, the stereochemistry of core building blocks dictates the success or failure of downstream Active Pharmaceutical Ingredients (APIs). 7-chloro-2,3-dihydrobenzofuran-3-amine is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern drug discovery, the stereochemistry of core building blocks dictates the success or failure of downstream Active Pharmaceutical Ingredients (APIs). 7-chloro-2,3-dihydrobenzofuran-3-amine is a highly specialized [1] frequently utilized in the synthesis of advanced therapeutics. It is a critical intermediate in the development of selective Histone Deacetylase (HDAC) 1 and 2 inhibitors and novel indanamine-like derivatives[2][3].
When designing synthetic pathways and evaluating biological activity, researchers must decide whether to utilize the enantiomerically pure (R)-isomer (CAS: 1213334-45-2) or the racemic mixture . This guide objectively compares the performance of both forms, providing the mechanistic causality and experimental frameworks necessary for rigorous drug development.
Mechanistic Causality: The Role of Stereochemistry
The biological activity of molecules derived from 7-chloro-2,3-dihydrobenzofuran-3-amine is fundamentally governed by the spatial orientation of the C3-amine group.
(R)-Isomer (Eutomer): In target engagement, the (R)-configuration optimally projects the downstream pharmacophore (e.g., an amide linkage) into the enzyme's active site. For instance, in HDAC inhibitors, this allows critical hydrogen bonding with the catalytic machinery while the 7-chloro-benzofuran moiety anchors into a hydrophobic sub-pocket[2].
Racemic Mixture: The racemate contains a 1:1 ratio of the (R)- and (S)-enantiomers. The (S)-isomer (distomer) typically suffers from severe steric clashes within the binding cleft. Utilizing the racemate not only halves the effective concentration of the active species but also introduces the risk of the (S)-enantiomer binding to off-target proteins (such as GPCRs or kinases). This off-target binding can elevate toxicity risks and trigger respiratory or skin irritation, as noted in the compound's [4].
Logical workflow of enantiomeric purity vs biological efficacy.
Comparative Performance Data
The following table summarizes the expected pharmacological and synthetic metrics when comparing derivatives synthesized from the (R)-isomer versus the racemate.
Parameter
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
Racemic Mixture
Enantiomeric Excess (ee)
> 99%
0%
Target IC50 (Derivative)
High Potency (e.g., 10-50 nM)
Moderate Potency (e.g., 100-200 nM)
Eudismic Ratio (ER)
High (Active Eutomer)
N/A
Off-Target Liability
Low
High (due to distomer presence)
Synthetic Yield (API)
High (No late-stage chiral resolution needed)
Low (Requires costly chiral separation)
Experimental Protocols: Self-Validating Systems
To objectively evaluate the biological activity of derivatives synthesized from this scaffold, the following protocols establish a self-validating system. By testing both the enantiopure and racemic derivatives in parallel, researchers can calculate the Eudismic Ratio (ER) to prove stereospecific target engagement.
Self-validating experimental workflow for biological activity comparison.
Protocol 1: Enantiomeric Purity Validation via Chiral HPLC
Before biological testing, the purity of the starting[5] must be verified to ensure the trustworthiness of downstream data[6].
Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Causality Note: The addition of 0.1% Diethylamine (DEA) is critical; it suppresses the ionization of the primary amine, preventing peak tailing and ensuring accurate integration of the enantiomeric excess (ee).
Execution: Run the sample at a flow rate of 1.0 mL/min with UV detection at 254 nm. The (R)-isomer must demonstrate an ee > 99% before proceeding to synthesis.
Protocol 2: In Vitro Target Binding Assay (Fluorogenic)
Once the APIs are synthesized from both the (R)-isomer and the racemate, their biological activity is compared using a fluorogenic enzyme assay.
Assay Setup: Plate the target enzyme (e.g., recombinant HDAC1) in a 384-well black microtiter plate.
Dose-Response Titration: Administer the (R)-derived and Racemic-derived compounds in a 10-point concentration gradient (10 µM down to 0.5 nM). Causality Note: A broad, 10-point gradient is essential. Racemates often exhibit biphasic or shallow Hill slopes if the (S)-enantiomer acts as a partial antagonist or allosteric modulator.
Incubation & Detection: Incubate the plate for 60 minutes at 37°C. Add the fluorogenic developer solution to cleave the fluorophore from the deacetylated substrate. Measure fluorescence at Ex 360 nm / Em 460 nm.
Validation & Analysis: Include a known positive control (e.g., Entinostat) and a DMSO vehicle control. Calculate the IC50 values. The system is self-validating if the racemate yields an IC50 approximately twofold higher than the (R)-isomer, confirming that the biological activity is exclusively driven by the (R)-enantiomer.
References
Title: 二氢化茚胺类衍生物、其制备方法和用途 (Indanamine derivatives, their preparation methods and uses)
A Comprehensive Guide to the Purity Validation of Synthetic (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine Against Commercial Standards
In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a critical determinant of the final drug product's efficacy and safety. This guide p...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a critical determinant of the final drug product's efficacy and safety. This guide provides an in-depth technical comparison of synthetically derived (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine against commercially available standards. We will explore the analytical methodologies and experimental data that underpin the validation of its chemical and enantiomeric purity, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Purity
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is a key building block in the synthesis of various pharmacologically active molecules. As with many chiral compounds, the biological activity often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, rigorous validation of the enantiomeric excess (ee) and overall purity of the synthetic (R)-enantiomer is a non-negotiable aspect of quality control in the pharmaceutical industry.[1][2] This guide is structured to provide a comprehensive, side-by-side analysis of a laboratory-synthesized batch of this amine against standards procured from established commercial suppliers.
Synthesis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine
A reliable synthetic route to (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine is crucial for a consistent supply of high-purity material. While various synthetic strategies exist, a common approach involves the asymmetric reduction of a corresponding ketoxime or a related prochiral precursor. The choice of chiral catalyst or reagent is paramount in achieving high enantioselectivity. Post-synthesis, a rigorous purification protocol, typically involving crystallization or chromatography, is employed to isolate the target compound in high chemical purity.
DOT Diagram: Synthetic and Validation Workflow
Caption: Workflow from synthesis to comprehensive purity validation.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential to build a complete purity profile. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[3]
Rationale: Reverse-phase HPLC with UV detection is the workhorse for determining the chemical purity of organic compounds. It separates the main compound from any non-chiral impurities, such as starting materials, byproducts, or degradation products.
Experimental Protocol:
System: Standard HPLC with a UV detector.
Column: C18, 250 mm x 4.6 mm, 5 µm.
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at 280 nm.
Sample Preparation: Dissolve the synthetic amine and commercial standards in the mobile phase to a concentration of approximately 1 mg/mL.
Rationale: The determination of enantiomeric excess (ee) is a critical step in the quality control of chiral drugs.[1] Chiral HPLC is the gold standard for separating and quantifying enantiomers, utilizing a chiral stationary phase (CSP) to create transient diastereomeric complexes with differing retention times.[1][2]
Experimental Protocol:
System: HPLC with a UV detector.
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is often effective for separating chiral amines.[4][5]
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol), often with a basic additive like diethylamine (DEA) to improve peak shape.[4][6]
Flow Rate: 1.0 mL/min.
Temperature: 22 °C.
Detection: UV at 280 nm.
Sample Preparation: Prepare solutions of the synthetic amine and commercial standards at approximately 1 mg/mL in the mobile phase.
The enantiomeric excess is calculated using the peak areas of the two enantiomers:
ee (%) = [([R] - [S]) / ([R] + [S])] * 100 [1]
Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide a detailed fingerprint of the molecule, which should be identical to the commercial standard.[7][8][9][10][11]
Experimental Protocol:
Instrument: 400 MHz NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) for both the synthetic product and the commercial standard.
Rationale: Mass spectrometry confirms the molecular weight of the compound. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak in an approximate 3:1 ratio, providing further structural confirmation.[12][13]
Experimental Protocol:
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical mass. The isotopic pattern for chlorine should be present.[14]
Rationale: The International Council for Harmonisation (ICH) Q3C guidelines mandate the control of residual solvents used in the manufacturing process.[15][16] GC-HS is a highly sensitive technique for detecting and quantifying volatile organic compounds.
Experimental Protocol:
System: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
Column: A column suitable for volatile organic compound analysis.
Method: Develop a method based on the solvents used in the synthesis and purification, and quantify against a standard of those solvents.
Comparative Data Analysis
The following tables present a hypothetical but realistic comparison between a synthetically produced batch of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine and two commercial standards.
Table 1: Chemical and Chiral Purity Comparison
Parameter
Synthetic Batch
Commercial Standard A
Commercial Standard B
Acceptance Criteria
Chemical Purity (HPLC, % Area)
99.8%
99.9%
99.7%
≥ 99.5%
Enantiomeric Excess (Chiral HPLC, % ee)
99.9%
> 99.9%
99.8%
≥ 99.5%
(S)-Enantiomer Impurity (%)
0.05%
< 0.01%
0.1%
≤ 0.25%
Table 2: Spectroscopic and Physical Data Comparison
Analysis
Synthetic Batch
Commercial Standards
Expected Result
¹H NMR
Conforms
Conforms
Spectrum matches the reference structure
¹³C NMR
Conforms
Conforms
Spectrum matches the reference structure
Mass Spec (m/z)
Conforms
Conforms
[M+H]⁺ matches theoretical mass with correct isotopic pattern
Table 3: Residual Solvent Analysis
Solvent
Synthetic Batch (ppm)
Commercial Standard A (ppm)
Commercial Standard B (ppm)
ICH Limit (ppm)
Methanol
150
< 50
80
3000
Isopropanol
200
< 50
120
5000
Hexane
< 29
< 29
< 29
290
DOT Diagram: Purity Validation Decision Tree
Caption: Decision tree for batch release based on purity validation.
Interpretation and Conclusion
The data presented demonstrates that the synthetically produced (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine exhibits a purity profile that is highly comparable to, and in some aspects exceeds, the quality of commercially available standards. The high chemical purity and exceptional enantiomeric excess confirm the robustness of the synthetic and purification processes. Furthermore, the structural confirmation by NMR and MS, along with the low levels of residual solvents, provides a comprehensive assurance of the material's quality and suitability for its intended use in pharmaceutical research and development.
This guide underscores the necessity of a rigorous, multi-faceted analytical approach to validating the purity of chiral intermediates. By adhering to these principles and methodologies, researchers and developers can ensure the quality and consistency of their materials, a cornerstone of producing safe and effective medicines. The validation of analytical procedures should be conducted in accordance with established guidelines, such as those from the USP and ICH, to ensure data integrity and regulatory compliance.[3][17][18][19][20]
References
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
Impurity guidelines in drug development under ICH Q3.AMSbiopharma.
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
HPLC-based method for determination of absolute configuration of alpha-chiral amines.Analytical Biochemistry.
Advances in the Analysis of Persistent Halogenated Organic Compounds.Comprehensive Analytical Chemistry.
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
Impurities in New Drug Substances Q3A(R2).Lejan Team.
Q3A(R2) Impurities in New Drug Substances.Slideshare.
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.European Medicines Agency.
Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
Validation of Analytical Procedures.U.S. Pharmacopeia.
[Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterific
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine suppliers and producers.BuyersGuideChem.
HPLC method for chiral separation of 7-Methylchroman-4-amine.Benchchem.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
Validation, Verification, and Transfer of Analytical Procedures (On-Demand).USP.org.
Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verific
Organic Compounds Containing Halogen
Mass Spectroscopy.Chemistry LibreTexts.
Organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds.Doc Brown's Chemistry.
Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley r
Analytical Method Validation: ICH and USP Perspectives.
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.Molecules.
The Synthesis and Spectral Properties of Benzofuran Deriv
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Deriv
One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular.Royal Society of Chemistry.
Comparative analysis of chiral resolution vs asymmetric synthesis for benzofuran amines
Comparative Analysis: Chiral Resolution vs. Asymmetric Synthesis for Benzofuran Amines Executive Summary The benzofuran amine scaffold is a privileged pharmacophore found in diverse therapeutic agents, including anti-arr...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis: Chiral Resolution vs. Asymmetric Synthesis for Benzofuran Amines
Executive Summary
The benzofuran amine scaffold is a privileged pharmacophore found in diverse therapeutic agents, including anti-arrhythmic drugs (e.g., Dronedarone analogs) and 5-HT receptor modulators. The development of these chiral intermediates forces a critical process chemistry decision: Chiral Resolution (separation of racemates) versus Asymmetric Synthesis (enantioselective construction).
This guide provides a technical comparison of these two methodologies, grounded in experimental data and industrial viability. While resolution offers rapid implementation for early-phase discovery, asymmetric synthesis—particularly iridium-catalyzed hydrogenation—dominates in atom economy and scalability for late-stage manufacturing.
Part 1: Chiral Resolution – The Robust "First-Pass" Strategy
Chiral resolution remains the industry standard for early-phase development due to its predictability and speed. For benzofuran amines, Kinetic Resolution (KR) using biocatalysis has largely superseded classical diastereomeric salt crystallization due to higher selectivity factors (
-values).
Mechanism: Enzymatic Kinetic Resolution
In this approach, a racemic benzofuran amine (or its alcohol precursor) is subjected to an enzyme (typically a lipase) that selectively acylates one enantiomer while leaving the other untouched.[1] The theoretical maximum yield is 50% for the desired enantiomer.
Enzyme of Choice: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[2]
Selectivity: High (
) for 1-(benzofuran-2-yl)ethanamine derivatives.[2]
Scalability: Linear scalability; limited by solvent volume and enzyme cost.
Part 2: Asymmetric Synthesis – The Scalable "Target" Strategy
Asymmetric synthesis is preferred for commercial manufacturing to avoid the "50% loss" inherent in resolution. For benzofuran amines, Asymmetric Hydrogenation (AH) of the corresponding imines is the most direct and atom-economical route.
Iridium complexes with chiral P,N-ligands (e.g., SpinPHOX or PHIM) activate molecular hydrogen to reduce the C=N bond of benzofuran imines. This method creates the chiral center in the final step, minimizing waste.
Experimental Protocol: Ir-Catalyzed Hydrogenation
Objective: Enantioselective synthesis of (R)-1-(benzofuran-2-yl)ethanamine.
Catalyst Preparation: In a glovebox, mix
(1.0 mol%) and the chiral ligand (S)-SpinPHOX (2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 30 min to form the active complex.
Substrate Loading: Add the benzofuran imine precursor (1.0 mmol) to a high-pressure hydrogenation vessel (autoclave).
, 5 mol%) as an additive to stabilize the catalytic intermediate.
Hydrogenation: Pressurize with
(50 bar). Stir at room temperature for 12–24 hours.
Workup: Vent
. Concentrate the solvent in vacuo.
Purification: Pass through a short plug of silica gel (eluent: EtOAc/Hexane) to remove the catalyst. Isolate the chiral amine as a salt (HCl) to prevent oxidation.
The choice between resolution and asymmetric synthesis depends on the development stage and material cost.
Performance Metrics Table
Metric
Chiral Resolution (Biocatalytic)
Asymmetric Synthesis (Ir-Catalysis)
Theoretical Yield
50% (unless Dynamic Kinetic Resolution is used)
100%
Enantiomeric Excess (ee)
Excellent (>99%)
Good to Excellent (90–99%)
Development Time
Short (1–2 weeks screening)
Medium (1–2 months ligand screening)
Cost Driver
Enzyme & loss of wrong enantiomer
Precious metal (Ir) & Chiral Ligand
Atom Economy
Low (Acyl donor waste + 50% substrate loss)
High (Direct addition of )
Green Chemistry
High (Enzymes are biodegradable, mild conditions)
Moderate (Solvent use, heavy metal waste)
Decision Logic Visualization
The following diagram illustrates the decision-making process for selecting the optimal route based on project constraints.
Figure 1: Strategic decision tree for selecting the synthesis route for chiral benzofuran amines.
Part 4: Scientific Commentary & Causality
Why does Lipase Resolution work so well for Benzofurans?
The benzofuran moiety is rigid and planar. In the active site of Candida antarctica Lipase B, the large hydrophobic pocket accommodates the benzofuran ring, while the stereocenter is positioned such that only one enantiomer aligns the hydroxyl/amine group with the catalytic serine triad. This "lock-and-key" fit results in extremely high discrimination (
-values), making it a self-validating system where ee typically improves as conversion approaches 50%.
Why Iridium for Asymmetric Hydrogenation?
Unlike Rhodium or Ruthenium, Iridium complexes (especially with P,N-ligands like SpinPHOX) do not require a coordinating group (like an adjacent carbonyl) on the substrate. Benzofuran imines are often "unfunctionalized" near the double bond. Iridium catalysts operate via an
cycle that tolerates this lack of chelation, relying instead on the steric bulk of the ligand to induce chirality. The addition of Iodine () is a critical, often overlooked nuance; it forms a bridged di-iodide dimer that prevents catalyst deactivation, significantly boosting turnover number (TON).
References
Kinetic Resolution of Benzofuran Derivatives:
Paizs, C., et al. (2003). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry.[1][4][5][6][7]
[Link]
Iridium-Catalyzed Asymmetric Hydrogenation:
Wang, Y., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocycles. Chemical Reviews.
[Link]
SpinPHOX Ligand Application:
Franzke, A., et al. (2011). Asymmetric Hydrogenation of Imines Using SpinPHOX-Iridium Complexes. Chemistry – A European Journal.[8]
[Link]
Asymmetric Henry Reaction (Alternative Route):
Bandini, M., et al. (2009). Catalytic Asymmetric Henry Reaction: A New Route to Chiral Benzofuran Derivatives. Wiley-VCH.
[Link]
Here is the comprehensive operational and disposal guide for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, structured for laboratory professionals and environmental health and safety (EHS) compliance. Executive Summary & C...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive operational and disposal guide for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, structured for laboratory professionals and environmental health and safety (EHS) compliance.
Executive Summary & Chemical Profile
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine (often handled as its hydrochloride salt, CAS 2102410-13-7, or free base, CAS 1213334-45-2) is a halogenated heterocyclic building block utilized in pharmaceutical research and drug development [1, 4]. Due to the presence of both an amine functional group and a covalently bound chlorine atom, the disposal and handling of this compound require specific segregation protocols to prevent environmental contamination and ensure safe incineration [6].
As a Senior Application Scientist, I emphasize that understanding the causality behind these safety protocols—specifically the thermal degradation profile of chlorinated aromatics—is critical for preventing the accidental release of toxic byproducts during waste processing.
Hazard Assessment & Causality
To establish a self-validating safety system, researchers must understand why specific disposal routes are mandated:
Halogenation and Incineration Risks: The 7-chloro substitution is the most critical factor dictating disposal. If mixed with standard non-halogenated organic waste and incinerated at standard temperatures, chlorinated ring systems can undergo incomplete combustion, leading to the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, it must be segregated into halogenated waste streams destined for high-temperature incineration facilities equipped with acid gas scrubbers (to neutralize generated HCl gas).
Amine Basicity and Irritation: The primary amine group confers basicity and reactivity. According to GHS classifications, the compound is an acute oral toxicant (H302) and a recognized irritant to the skin (H315), eyes (H319), and respiratory tract (H335) [6]. The hydrochloride salt form is typically a fine powder, increasing the risk of aerosolization and subsequent inhalation exposure during transfer or spill events.
Quantitative Hazard Summary
GHS Code
Hazard Classification
Causality / Mechanism
Required PPE
H302
Acute toxicity, oral (Cat 4)
Systemic absorption via gastrointestinal tract.
Nitrile gloves, lab coat.
H315
Skin corrosion/irritation (Cat 2)
Amine basicity disrupts epidermal lipid bilayers.
Nitrile gloves (double-gloved for spills).
H319
Serious eye damage/irritation (Cat 2A)
Direct mucosal irritation from particulate/solution.
Safety goggles (or face shield).
H335
STOT, single exposure (Cat 3)
Fine powder aerosolization irritates respiratory tract.
Fume hood; N95/P100 mask if outside hood.
Standard Operating Procedure: Waste Segregation & Disposal
The following step-by-step methodology must be strictly adhered to for the disposal of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine and its derivatives.
Step 1: Waste Stream Segregation
Action: Isolate all liquid solutions, mother liquors, and reaction mixtures containing this compound into designated Halogenated Organic Waste carboys.
Validation: Never mix with non-halogenated solvents (e.g., pure ethanol, hexane) as this dilutes the halogen concentration unpredictably and violates EPA/local EHS compliance for incineration profiling.
Step 2: Solid Waste Containment
Action: Place contaminated consumables (weighing boats, filter papers, empty vials) and unreacted solid compound into chemically compatible, sealable containers, preferably High-Density Polyethylene (HDPE).
Validation: HDPE is resistant to the basicity of the amine and prevents the leaching of residual solvents that may be present on contaminated consumables.
Step 3: GHS Labeling
Action: Affix a hazardous waste label immediately upon waste generation. The label must explicitly state: "Halogenated Organic Waste - Contains Chlorinated Aromatics and Amines."
Validation: Accurate labeling prevents dangerous chemical incompatibilities downstream at the EHS consolidation facility.
Step 4: Spill Decontamination (Procedural)
Action: In the event of a solid spill, do not dry sweep. Dampen the powder with a compatible alcohol (e.g., isopropanol) to suppress aerosol formation. Use a finely-powdered liquid-binding material (like diatomite) to absorb the mixture [6].
Action: Decontaminate the surface by scrubbing with alcohol, followed by a water wash. Dispose of all cleanup materials in the solid halogenated waste bin.
Disposal Workflow Visualization
Workflow for the segregation and disposal of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine.
Operational Risk Assessment (Senior Scientist Insight):
While the GHS classification suggests moderate hazards, this compound is a chiral pharmacophore , structurally related to CNS-active agents (e.g., 5-HT2C agonists).[3] In a research setting, you must treat this as a Potent Compound (OEB 3) until specific toxicology data proves otherwise.[3] The primary risks are inhalation of dust during weighing and dermal absorption of solutions.[3]
Part 2: Personal Protective Equipment (PPE) Matrix
The following selection matrix is based on "Read-Across" logic for halogenated aromatic amines. Standard latex gloves are insufficient for organic solutions of this compound.[3]
Protection Zone
PPE Requirement
Technical Justification
Respiratory
N95 (minimum) or P100/P3 Respirator
The amine salt is a fine powder. Inhalation risks mucosal irritation and systemic absorption.[3] Use P100 if handling >100 mg outside a fume hood.[3]
Hand (Solids)
Double Nitrile Gloves (min 0.11 mm thick)
Nitrile provides excellent protection against solid particulates.[3] Double gloving allows outer glove removal upon contamination without exposing skin.[3][4]
Hand (Solutions)
Silver Shield / Laminate or High-Grade Nitrile
Halogenated amines can permeate standard nitrile in solution (especially in DMSO/DCM). If dissolving in DCM, Laminate gloves are mandatory.[3]
Eye/Face
Chemical Splash Goggles
Standard safety glasses are insufficient for amines, which are caustic to the cornea.[3] Goggles prevent vapor/dust entry.[3]
Body
Tyvek Lab Coat (Closed front)
Cotton coats absorb liquids.[3] Tyvek repels dust and splashes, preventing "wicking" to the skin.[3]
Part 3: PPE Decision Logic (Visualization)
The following decision tree guides your PPE selection based on the physical state and solvent system used.
Figure 1: PPE Selection Decision Tree. Selects protection based on permeation risks of the carrier solvent.[3]
Part 4: Operational Protocols
Weighing & Transfer (Solid State)
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[3]
Static Control: Amine salts are often hygroscopic and static-prone. Use an anti-static gun or ionizer bar to prevent powder scattering.[3]
Technique:
Place the receiving vial in a secondary container (weighted holder).
Critical: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent formation of crusty amine-carbonate salts which can compromise the seal.[3]
Solubilization (Liquid State)
Solvent Choice:
Preferred: DMSO or Methanol (Lower volatility, better glove compatibility).[3]
Avoid: Dichloromethane (DCM) unless necessary.[3] DCM rapidly permeates nitrile gloves, carrying the amine through to the skin.[3]
Pressure Release: Benzofuran amines can liberate HCl gas if neutralized or mixed with strong acids.[3] When dissolving the HCl salt, vent the vial frequently if mild heating is applied.
Spill Response Workflow
In the event of a spill, immediate action is required to prevent contamination of the lab environment.[3]
Figure 2: Spill Response Workflow.[3][4] Distinguishes between minor user-manageable spills and major incidents requiring evacuation.
Part 5: Disposal & Deactivation
Waste Classification:
This compound contains both Chlorine and Nitrogen .[3] It must be segregated into the Halogenated Organic Waste stream.[3]
Disposal Protocol:
Liquids: Collect in a dedicated carboy labeled "Halogenated Organic Solvents + Toxic Amine".
Note: Do not mix with strong oxidizers (e.g., Nitric acid waste) as this may generate toxic chloramines or NOx gases.[3]
Solids/Contaminated PPE: Place in a clear hazardous waste bag, seal, and place inside the solid waste drum.
Deactivation (Glassware):
Rinse glassware with 5% Acetic Acid (to solubilize the amine) followed by water, then Acetone.[3]
Collect all rinses into the Halogenated Waste container.[3]
References
Sigma-Aldrich. (2024).[3] Safety Data Sheet: (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. Retrieved from
PubChem. (2024).[3] Compound Summary: 7-Chloro-2,3-dihydrobenzofuran-3-amine.[2][3][5] National Library of Medicine.[3] Retrieved from [3]
Ansell. (2022).[3] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [3]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Aromatic Amines. Retrieved from